Talinolol
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFWWQICDIZSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046426 | |
| Record name | Talinolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57460-41-0 | |
| Record name | Talinolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57460-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talinolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057460410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talinolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talinolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57460-41-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALINOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S82268BKG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Talinolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Pharmacology of Talinolol
Beta-Adrenergic Receptor System Interactions
The primary mechanism of action of talinolol involves its interaction with the beta-adrenergic receptor system, a critical component of the sympathetic nervous system responsible for regulating cardiac function.
Selective Beta-1 Adrenergic Receptor Antagonism
This compound is classified as a selective beta-1 (β1) adrenergic receptor antagonist. These receptors are predominantly located in the heart and kidneys. By selectively blocking these receptors, this compound inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine. This antagonism at β1-adrenoceptors in cardiac tissue is the cornerstone of its pharmacological effects, leading to a reduction in heart rate and myocardial contractility.
Ligand Binding Kinetics and Receptor Affinity
Studies have confirmed that this compound binds to beta-adrenoceptors with a moderate affinity. The binding of a ligand to its receptor is a dynamic process characterized by an association rate constant (kon) and a dissociation rate constant (koff). The ratio of these constants determines the equilibrium dissociation constant (Kd), a measure of the ligand's affinity for the receptor; a smaller Kd value signifies a higher binding affinity. While specific kinetic parameters for this compound are not extensively detailed in the available literature, its clinical efficacy is dependent on its ability to occupy β1-adrenergic receptors and prevent agonist binding. The stereochemistry of this compound also plays a role in its disposition, with the S(-) and R(+) enantiomers exhibiting different pharmacokinetic profiles.
| Property | Description |
|---|---|
| Receptor Selectivity | Selective Beta-1 Adrenergic Receptor Antagonist |
| Receptor Affinity | Moderate |
| Stereoselectivity | The S(-) and R(+) enantiomers have different pharmacokinetic profiles. |
Modulation of Catecholamine-Mediated Responses
The sympathetic nervous system modulates cardiac function through the release of catecholamines, which bind to adrenergic receptors. By competitively blocking the β1-adrenergic receptors in the heart, this compound effectively attenuates the physiological responses to catecholamines. This leads to a negative chronotropic effect (decreased heart rate) and a negative inotropic effect (reduced force of myocardial contraction). At rest and during exercise, this modulation results in a decreased cardiac workload and oxygen demand.
Intrinsic Sympathomimetic Activity (ISA) Investigations
Intrinsic sympathomimetic activity (ISA) refers to the capacity of some beta-blockers to exert partial agonist activity at the beta-adrenergic receptor, leading to a low level of receptor stimulation. This property can result in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA. While some sources have suggested that this compound may possess ISA, definitive and extensive research specifically characterizing this property for this compound is not prominently available. Beta-blockers with established ISA include pindolol and acebutolol. The clinical significance of ISA is that it may be beneficial in patients with baseline bradycardia.
Interaction Profile with Beta-2 Adrenergic Receptors in Peripheral Tissues
This compound's selectivity for β1-adrenergic receptors means it has a lower affinity for beta-2 (β2) adrenergic receptors, which are predominantly found in the smooth muscles of the bronchi and peripheral blood vessels. This selectivity is a key characteristic of second-generation beta-blockers. At lower therapeutic doses, this compound's interaction with β2-receptors is minimal, which can be advantageous as it is less likely to cause bronchoconstriction in patients with respiratory conditions or significant peripheral vasoconstriction. However, this selectivity can be dose-dependent, with higher concentrations of this compound potentially leading to some degree of β2-receptor antagonism.
Downstream Cellular Signaling Pathways
The binding of this compound to β1-adrenergic receptors initiates a cascade of intracellular events that ultimately mediate its pharmacological effects.
Beta-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to a stimulatory G-protein (Gs). This activation of the Gs protein leads to the stimulation of the enzyme adenylyl cyclase. Adenylyl cyclase, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.
As a β1-adrenergic antagonist, this compound blocks the initial step in this cascade. By preventing the activation of the β1-receptor, this compound inhibits the Gs protein-mediated stimulation of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cAMP and subsequently reduced PKA activity. The downstream consequences are a decrease in calcium influx and a reduction in the force and rate of cardiac contraction. This mechanism underlies the therapeutic effects of this compound in conditions characterized by excessive sympathetic stimulation of the heart.
| Signaling Component | Effect of this compound |
|---|---|
| Beta-1 Adrenergic Receptor | Antagonism/Blockade |
| Gs Protein | Inhibition of activation |
| Adenylyl Cyclase | Inhibition of activity |
| Cyclic Adenosine Monophosphate (cAMP) | Decreased intracellular concentration |
| Protein Kinase A (PKA) | Decreased activity |
| Intracellular Calcium Levels | Reduced influx |
Negative Chronotropic Effects and Mechanisms
This compound exerts a negative chronotropic effect, which manifests as a decrease in heart rate patsnap.compatsnap.com. This action is a direct consequence of its selective antagonism of beta-1 adrenergic receptors within the sinoatrial (SA) node, the heart's primary pacemaker drugcentral.orgcvphysiology.com.
The mechanism involves the inhibition of the effects of catecholamines, such as adrenaline and noradrenaline, on the SA node patsnap.compatsnap.com. Under normal physiological conditions, sympathetic stimulation and the binding of these catecholamines to beta-1 receptors increase the rate of spontaneous diastolic depolarization (Phase 4) of pacemaker cells cvphysiology.com. This is achieved by modulating ionic currents, including an increase in the "funny" current (If) and slow inward calcium currents cvphysiology.comcvphysiology.com. By blocking these receptors, this compound impedes the automaticity of the sinus node, effectively reducing the slope of Phase 4 depolarization drugcentral.orgcvphysiology.com. This action delays the time it takes for the pacemaker cells to reach the threshold for firing an action potential, resulting in a slower heart rate.
Negative Inotropic Effects and Mechanisms
A key pharmacological action of this compound is its negative inotropic effect, characterized by a reduction in the force of myocardial contraction patsnap.compatsnap.com. This effect is also mediated by the blockade of beta-1 adrenergic receptors, which are densely expressed on the surface of cardiac muscle cells (cardiomyocytes) patsnap.com.
Sympathetic stimulation, through the release of adrenaline and noradrenaline, typically enhances myocardial contractility truman.edu. This process involves beta-1 receptor activation leading to a cascade of intracellular events that increase the influx of calcium ions (Ca++) into the cardiomyocyte and enhance the release of Ca++ from the sarcoplasmic reticulum wikipedia.org. The increased availability of intracellular Ca++ facilitates more extensive binding between actin and myosin filaments, resulting in a more forceful contraction wikipedia.org. This compound, by preventing the binding of catecholamines to beta-1 receptors, attenuates this signaling pathway patsnap.com. The consequence is a decrease in intracellular calcium availability during systole, which leads to a reduction in the force of contraction of the heart muscle patsnap.com. This reduction in myocardial contractility lowers the heart's workload and oxygen consumption patsnap.com.
Negative Dromotropic Effects and Atrioventricular Nodal Conduction
This compound exhibits a negative dromotropic effect, which refers to a slowing of electrical conduction through the atrioventricular (AV) node drugcentral.orgpatsnap.com. The AV node is a critical structure that coordinates the transmission of electrical impulses from the atria to the ventricles.
The mechanism underlying this effect is, again, the antagonism of beta-1 adrenergic receptors located within the AV node patsnap.com. Sympathetic stimulation normally enhances AV nodal conduction, increasing the speed at which electrical signals pass to the ventricles. This compound counters this effect by blocking catecholamine action, thereby delaying the conduction of stimuli in the AV node and reducing the sino-atrial conduction time drugcentral.org. This property is crucial for its antiarrhythmic effects, particularly in conditions characterized by rapid atrial rates.
Table 1: Adrenergic Receptor-Mediated Pharmacological Effects of this compound
| Pharmacological Effect | Definition | Primary Site of Action | Molecular Mechanism |
|---|---|---|---|
| Negative Chronotropy | Decrease in heart rate | Sinoatrial (SA) Node | Antagonism of beta-1 adrenergic receptors, impeding sinus node automaticity and slowing spontaneous diastolic depolarization drugcentral.orgpatsnap.com. |
| Negative Inotropy | Decrease in myocardial contractility | Cardiac Myocytes | Blockade of beta-1 adrenergic receptors, reducing intracellular calcium availability and the force of contraction patsnap.compatsnap.com. |
| Negative Dromotropy | Decrease in conduction velocity | Atrioventricular (AV) Node | Antagonism of beta-1 adrenergic receptors, delaying the conduction of electrical impulses from the atria to the ventricles drugcentral.orgpatsnap.com. |
Non-Adrenergic Receptor Pharmacological Activities
In addition to its well-established role as a beta-1 adrenergic receptor antagonist, research suggests that this compound may possess other pharmacological activities that are not directly related to adrenergic receptor blockade.
Antioxidant Effects and Mechanisms of Action
Some studies have indicated that certain beta-blockers may exhibit antioxidant properties frontiersin.orgresearchgate.netnih.gov. Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of cardiovascular diseases nih.gov. A primary mechanism of oxidative damage is lipid peroxidation, a chain reaction where free radicals attack lipids, leading to cellular damage nih.govmdpi.com.
While the direct molecular mechanism for this compound is not fully elucidated, some beta-blockers are thought to exert antioxidant effects by scavenging free radicals and reducing lipid peroxidation researchgate.netnih.gov. For instance, carvedilol has been shown to have potent antioxidant activity medscape.com. It has been reported that some beta-blockers may reduce lipid peroxidation and oxidative stress, thereby protecting against mitochondrial damage researchgate.net. This capacity to mitigate oxidative damage may represent an additional beneficial cardiovascular effect researchgate.net.
Myocardial Cytoprotective Properties
This compound is recognized for its cardioprotective activity drugcentral.org. This cytoprotective effect is particularly relevant in the context of myocardial ischemia and infarction. Beta-blockers display favorable effects during an acute myocardial infarction by reducing the size of the damaged area (infarct size) and protecting the heart from excessive sympathetic stimulation nih.gov.
The primary mechanism for this protection is the reduction of myocardial oxygen demand. By decreasing heart rate (negative chronotropy), blood pressure, and myocardial contractility (negative inotropy), this compound lessens the workload on the heart patsnap.compatsnap.com. This reduction in oxygen demand is critical in ischemic conditions, where oxygen supply is already compromised, thus helping to preserve myocardial tissue patsnap.com. By shielding the heart from the potentially damaging effects of high catecholamine levels present during an acute cardiac event, this compound contributes to the preservation of myocardial cell integrity and function nih.gov. This protection is a key component of its beneficial role in managing ischemic heart disease patsnap.com.
Table 2: Non-Adrenergic Receptor Pharmacological Activities of this compound
| Pharmacological Activity | Observed Effect | Potential Mechanism of Action |
|---|---|---|
| Antioxidant Effects | Reduction in markers of oxidative stress, such as lipid peroxides. | May involve scavenging of reactive oxygen species and inhibition of lipid peroxidation, similar to other beta-blockers researchgate.netnih.gov. |
| Myocardial Cytoprotection | Reduction of myocardial infarct size and protection in ischemic conditions nih.gov. | Primarily mediated by reducing myocardial oxygen demand through decreased heart rate and contractility; also involves protecting the heart from excessive sympathetic stimulation patsnap.comnih.gov. |
Pharmacokinetics and Biotransformation of Talinolol
Mechanisms of Gastrointestinal Absorption and Bioavailability
Role of P-glycoprotein (P-gp/MDR1/ABCB1) in Intestinal Efflux
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) and encoded by the ABCB1 gene, is an ATP-binding cassette (ABC) transporter widely expressed in various tissues, including the intestinal epithelium. biorxiv.orgbiorxiv.org P-gp functions as an efflux pump, actively transporting a fraction of absorbed talinolol from within the enterocytes back into the intestinal lumen. biorxiv.orgbiorxiv.org This efflux activity reduces the net amount of this compound absorbed into the systemic circulation. biorxiv.orgbiorxiv.org The degree of P-gp activity directly influences this compound absorption; higher P-gp activity leads to lower absorption and consequently lower systemic exposure (AUC). biorxiv.org This interaction makes this compound a valuable probe drug for studying intestinal P-gp function. biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.net Studies have shown that inhibition of P-gp, for instance by co-administration with inhibitors like cyclosporine or R-verapamil, can lead to increased this compound bioavailability. ingentaconnect.comnih.gov
Organic Anion Transporting Polypeptide 2B1 (OATP2B1) Mediated Uptake
Intestinal absorption of this compound also involves uptake transporters. The organic anion transporting polypeptide 2B1 (OATP2B1) located on the apical membrane of enterocytes facilitates the import of this compound from the intestinal lumen into the cells. biorxiv.orgbiorxiv.orglivermetabolism.comlivermetabolism.com This uptake is a crucial step in the absorption process, counteracting the efflux activity of P-gp. biorxiv.orgbiorxiv.org In vitro studies have indicated that this compound is a substrate for OATP2B1, exhibiting concentration-dependent and saturable transport kinetics. researchgate.net The interplay between OATP2B1-mediated uptake and P-gp-mediated efflux is a primary determinant of the amount of this compound that enters the systemic circulation. biorxiv.orgbiorxiv.org
Factors Contributing to Incomplete Oral Absorption
This compound exhibits incomplete oral absorption, resulting in an absolute oral bioavailability typically ranging from 55% to 75%. biorxiv.orgbiorxiv.orgtu-dresden.deresearchgate.net This reduced bioavailability is primarily attributed to incomplete intestinal absorption rather than significant first-pass metabolism. biorxiv.orgtu-dresden.deresearchgate.netglobalresearchonline.net The active efflux of this compound back into the intestinal lumen by P-gp is a major contributor to this incomplete absorption. biorxiv.orgglobalresearchonline.net Additionally, active intestinal secretion of this compound from the blood into the intestinal lumen, mediated by P-gp, also reduces net absorption. researchgate.netnih.gov The interplay between uptake transporters like OATP2B1 and efflux transporters like P-gp, coupled with their segment-specific distribution, contributes to the variability and incompleteness of oral absorption. biorxiv.orgbiorxiv.org
Here is a summary of factors influencing this compound's oral absorption:
| Factor | Mechanism | Impact on Absorption |
| P-glycoprotein (P-gp) | Efflux transporter pumping this compound back into the intestinal lumen. biorxiv.orgbiorxiv.org | Decreases absorption biorxiv.org |
| OATP2B1 | Uptake transporter facilitating this compound entry into enterocytes. biorxiv.orgbiorxiv.orglivermetabolism.com | Increases absorption biorxiv.orgbiorxiv.org |
| Segment-Specific Transporter Distribution | Varying expression/activity of P-gp and OATP2B1 along the intestine. biorxiv.orgnih.govlivermetabolism.com | Influences regional absorption dynamics biorxiv.orgnih.govlivermetabolism.com |
| Intestinal Secretion (P-gp mediated) | Active transport of this compound from blood into the intestinal lumen. researchgate.netnih.gov | Decreases net absorption researchgate.netnih.gov |
Systemic Distribution Kinetics
Following absorption, this compound is distributed throughout the body. patsnap.com Its distribution kinetics are influenced by factors such as plasma protein binding and tissue uptake.
Plasma Protein Binding Characteristics and Significance
This compound exhibits low plasma protein binding, typically around 25%. biorxiv.orgingentaconnect.comingentaconnect.com Some sources indicate plasma protein binding between 50-70%. uni-greifswald.de Low plasma protein binding is a characteristic that influences the fraction of the drug available to distribute into tissues and interact with its target receptors. nih.gov The relatively low binding suggests that a larger proportion of the drug in the systemic circulation is unbound and therefore potentially available for distribution and elimination processes. nih.gov This low plasma protein binding is considered one of the pharmacological properties that make this compound an ideal test substance for studying P-gp. biorxiv.orgbiorxiv.org The apparent volume of distribution for this compound has been reported to be around 3.3 ± 0.5 L/kg in healthy volunteers. tu-dresden.de
Tissue Distribution Dynamics and Apparent Volume of Distribution
Following absorption, this compound is distributed throughout the body, reaching target tissues such as the heart. patsnap.com The distribution of a drug is influenced by factors including blood perfusion, tissue binding (related to lipid content), regional pH, and cell membrane permeability. msdmanuals.com Distribution equilibrium is achieved more rapidly in highly vascularized areas unless membrane diffusion is the limiting factor. msdmanuals.com
The apparent volume of distribution (Vd) is a theoretical parameter that relates the total amount of drug in the body to its concentration in plasma. msdmanuals.comcertara.com It does not represent a true physiological volume but rather reflects the extent to which a drug is distributed into tissues compared to remaining in the systemic circulation. msdmanuals.comcertara.com A high Vd suggests extensive tissue binding, resulting in a low plasma concentration for a given dose, while drugs primarily confined to the circulation have a low Vd. msdmanuals.comcertara.com
Studies have investigated the apparent volume of distribution for this compound. For instance, the apparent volume of distribution (Vd) can be calculated as Clearance (Cl) divided by the elimination rate constant (kel). biorxiv.org Research involving co-administration with other substances, such as barnidipine (B1667753), has shown changes in the volume of distribution of this compound, although these changes may not always reach statistical significance due to data variability. ingentaconnect.com
Data Table Placeholder: A table here would typically present reported apparent volume of distribution values for this compound from various studies, potentially including different administration routes (e.g., oral, intravenous) and subject populations (e.g., healthy volunteers, specific patient groups). This table would include the study conditions and the calculated Vd values, along with associated variability measures (e.g., standard deviation, standard error of the mean) and units (e.g., L, L/kg).
Distribution Clearance (CLD) Analysis and Determinants
Distribution clearance (CLD) is a parameter used to evaluate the kinetics of drug distribution throughout the body. researchgate.net It is considered a model-independent parameter that can provide physiological insight into the distribution processes. researchgate.net CLD is related to the rate at which a drug moves between the central compartment (e.g., plasma) and peripheral tissues.
Significant changes in CLD have been observed for various drugs, including this compound, under certain conditions such as drug-drug interactions, transporter polymorphisms, and disease states. researchgate.net For example, alterations in cardiac output can influence the CLD of drugs. researchgate.net
Determinants of distribution clearance include factors affecting tissue perfusion and the activity of drug transporters. This compound's distribution is significantly influenced by transporters like P-glycoprotein (P-gp), which is involved in efflux. biorxiv.orgpatsnap.comnih.gov The interplay between uptake transporters, such as organic anion transporting polypeptide 2B1 (OATP2B1) and OATP1B1, and efflux transporters like P-gp affects the amount of this compound absorbed and its subsequent distribution. biorxiv.org Genetic variants and drug-drug interactions can impact the activity of these transporters, thereby influencing this compound's distribution dynamics and potentially its CLD. biorxiv.org
Metabolic Pathways and Metabolite Profiling
This compound is not extensively metabolized, with a significant portion of the administered dose being excreted unchanged. patsnap.com However, it does undergo some biotransformation, primarily through Phase I and Phase II metabolic pathways. nih.govlongdom.org
Assessment of Metabolic Clearance and Interspecies Differences
Studies have investigated the metabolic profiles of this compound in different species, including humans, dogs, rats, and mice, to understand potential interspecies differences in its biotransformation. nih.gov These studies utilize techniques like high-performance liquid chromatography-thermospray tandem mass spectrometry (HPLC-TSP-MS/MS) to identify and characterize metabolites in biological samples such as urine. nih.gov Interspecies differences in drug clearance, including metabolic clearance, are important considerations when extrapolating preclinical findings to humans. nih.govresearchgate.net
Data Table Placeholder: A table could be included here summarizing metabolic clearance values or the relative abundance of metabolites observed in different species, highlighting any notable interspecies variations.
Identification and Characterization of Hydroxylated Metabolites
A major metabolic pathway for this compound in various species, including humans, dogs, rats, and mice, involves the hydroxylation of the cyclohexyl ring moiety. nih.gov Specifically, the formation of 4-trans hydroxythis compound has been identified as a major metabolic pathway in human liver microsomes. nih.gov
Techniques such as HPLC coupled with mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are employed to identify and characterize these hydroxylated metabolites. nih.govnih.gov Comparison of retention times and mass spectral profiles with reference compounds is crucial for structural elucidation. nih.govnih.gov Less than 1% of an administered dose has been found in urine as hydroxylated this compound in some studies. nih.gov
Quantitative Analysis of Phase II Metabolites (e.g., O-glucuronides)
In addition to Phase I metabolism (like hydroxylation), this compound can also undergo Phase II metabolic reactions, which typically involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. longdom.orgmdpi.com Glucuronidation is a common Phase II pathway catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, resulting in the formation of glucuronide conjugates. longdom.orgmdpi.com
An O-glucuronide of this compound has been identified as a Phase II metabolite, for instance, in dog urine. nih.gov Quantitative analysis of these Phase II metabolites is performed using sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.govhelsinki.fi These methods allow for the detection and quantification of conjugated metabolites in biological matrices like urine, bile, and plasma. nih.govhelsinki.fi
Data Table Placeholder: A table could present quantitative data on the amounts or percentages of identified Phase II metabolites, such as the O-glucuronide, found in biological samples across different species or study conditions.
Minimal Involvement of Cytochrome P450 Enzymes (e.g., CYP3A4)
While some drugs are extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, this compound is not extensively metabolized by these enzymes. patsnap.comnih.gov CYP3A4 is a major enzyme involved in the metabolism of a large proportion of clinically used drugs, primarily located in the liver and intestine. nih.govwikipedia.org
Elimination and Excretion Mechanisms
This compound is characterized by limited metabolism, with less than 1% of an administered dose being transformed into hydroxylated metabolites. uni-greifswald.delivermetabolism.comnih.gov Consequently, the primary routes of elimination for this compound are the excretion of the unchanged drug. patsnap.com Studies indicate that this compound is eliminated from the body after oral administration through both urinary and fecal pathways. livermetabolism.combiorxiv.org
Renal Excretion of Unchanged this compound
Renal excretion plays a significant role in the elimination of unchanged this compound. Approximately 55% of the bioavailable this compound is eliminated unaltered in the urine in healthy individuals. researchgate.netnih.gov The renal clearance of this compound has been reported to be around 150–190 ml/min in healthy subjects, which is higher than the typical glomerular filtration rate (approximately 120 ml/min). uni-greifswald.de This suggests that active tubular secretion contributes to the renal elimination of this compound. uni-greifswald.de The renal elimination of this compound shows a strong correlation with creatinine (B1669602) clearance, and this fraction is reduced in patients with impaired renal function. researchgate.netnih.gov
| Elimination Pathway | Percentage of Bioavailable Dose Excreted (Healthy Subjects) |
| Renal Excretion | ~55% researchgate.netnih.gov |
| Fecal Excretion | ~40% livermetabolism.combiorxiv.org |
| Biliary Excretion | ~10% (of administered dose) livermetabolism.combiorxiv.org |
| Metabolism (Minor) | <1% uni-greifswald.delivermetabolism.comnih.gov |
Note: Fecal excretion includes both unabsorbed this compound and this compound undergoing enterohepatic circulation. livermetabolism.com
Fecal Excretion Pathways and Contribution
Fecal excretion accounts for a notable portion of this compound elimination, contributing approximately 40% after oral administration. livermetabolism.combiorxiv.org This fecal excretion comprises both the fraction of the orally administered dose that is not absorbed from the gastrointestinal tract and the portion of this compound that is actively secreted into the intestinal lumen, including that from biliary excretion and potentially direct intestinal secretion. livermetabolism.comacs.org
Biliary Excretion and Enterohepatic Recirculation Dynamics
This compound undergoes biliary excretion, contributing to its elimination. researchgate.net Approximately 10% of an administered dose of this compound passes through enterohepatic circulation from the liver, via the bile, back into the intestinal lumen. livermetabolism.combiorxiv.org This process involves the transport of this compound from the blood into hepatocytes, its excretion into bile, and subsequent transport into the intestine. biorxiv.org While enterohepatic circulation is considered an important route, it represents a minor pathway in terms of the total excreted amount. livermetabolism.com
Evidence suggests that this compound undergoes enterohepatic circulation, as indicated by the presence of this compound in bile and concentration-time curves in bile paralleling serum profiles in some patients. researchgate.net The bile-to-serum concentration ratio has been observed to be high, ranging from 24 to 98. researchgate.net
Hepatic uptake transporters play a role in the transport of this compound from the blood into hepatocytes, a necessary step before biliary excretion. OATP1B1 (Organic Anion Transporting Polypeptide 1B1) is involved in the active uptake of this compound from plasma into hepatocytes. livermetabolism.combiorxiv.org In addition to OATP1B1, OATP1B3 and NTCP (Na+-taurocholate co-transporting polypeptide) also appear to be involved in the vectorial transport of this compound in hepatocytes. uni-greifswald.deuni-greifswald.de
Once inside hepatocytes, efflux transporters mediate the transport of this compound into the bile. P-glycoprotein (P-gp), also known as MDR1 (Multidrug Resistance protein 1), is localized on the bile canalicular membrane of hepatocytes and is responsible for the efflux of this compound from the liver into the bile. livermetabolism.comingentaconnect.comnih.gov This transport contributes to the enterohepatic circulation of this compound. MRP3 (Multidrug Resistance-Associated Protein 3) is also involved in the transport of this compound. uni-greifswald.deuni-greifswald.de
Enteroenteric Recirculation Mechanisms and Significance
Enteroenteric recirculation refers to the process where a drug is secreted into the intestinal lumen and then reabsorbed further down the intestine. While enterohepatic recirculation involves the liver and bile, enteroenteric recirculation is confined to the intestine. Efflux transporters expressed on the apical membrane of intestinal epithelial cells, such as P-gp and MRP2, can facilitate the intestinal excretion of substrate drugs like this compound from the blood into the intestinal lumen, preventing reabsorption. acs.orgacs.org This intestinal secretion contributes to the fecal excretion of this compound. nih.gov The concept of enteroenteric recirculation and its significance for this compound are linked to the interplay of uptake and efflux transporters along the intestinal tract, influencing net absorption and excretion. uni-greifswald.deacs.orgbiorxiv.org Studies have provided evidence for intestinal secretion as an additional clearance pathway for this compound. nih.govnih.govbiorxiv.org
Influence of Elimination Rate Constant on Half-Life
The elimination rate constant (kel or λz) is a fundamental pharmacokinetic parameter that describes the rate at which a drug is removed from the systemic circulation. d-nb.infoescholarship.org It is inversely proportional to the half-life (t1/2), the time it takes for the plasma concentration of a drug to reduce by half. The relationship between these two parameters is typically expressed by the formula:
t1/2 = ln(2) / kel d-nb.infoescholarship.org
This equation signifies that a higher elimination rate constant corresponds to a shorter half-life, and a lower elimination rate constant results in a longer half-life. escholarship.org
For this compound, the elimination half-life has been reported to be around 10.6 to 11.9 hours in healthy volunteers after intravenous and oral administration, respectively, and approximately 12 hours in healthy volunteers in other studies. researchgate.netscite.ai This relatively long half-life supports once-daily administration in clinical settings.
Studies investigating the impact of reduced OATP2B1 activity, particularly in the context of increasing severity of cirrhosis, have also shown a direct influence on this compound's elimination rate constant and half-life. biorxiv.org As OATP2B1 activity decreases with increasing cirrhosis severity, the elimination rate constant (kel) of this compound decreases, while its half-life (thalf) increases. biorxiv.org Under healthy conditions, the effect of OATP2B1 activity on kel and thalf is minimal. biorxiv.org
The terminal elimination rate constant (λz) is often used to calculate the terminal half-life (t1/2) in pharmacokinetic studies, particularly when extrapolating the area under the concentration-time curve to infinity. d-nb.info
The relationship between elimination rate constant and half-life for this compound underscores the importance of elimination pathways, particularly renal excretion and transporter activity, in determining the duration of its presence in the body. Changes in these factors, whether due to physiological conditions like renal impairment or interactions affecting transporter function, directly impact the elimination rate constant and, consequently, the half-life of this compound.
Below is a table summarizing some pharmacokinetic parameters of this compound, illustrating the relationship between elimination and half-life in different conditions.
| Parameter | Healthy Volunteers (Oral) | Patients with Renal Failure (Oral) | Influence of Reduced OATP2B1 (Cirrhosis) |
| Elimination Half-life (t1/2) | ~10.6 - 12 hours researchgate.netscite.ai | Increased researchgate.net | Increases biorxiv.org |
| Elimination Rate Constant (kel) | - | Decreased (Implied by increased t1/2) researchgate.net | Decreases biorxiv.org |
| Renal Elimination (% unchanged) | ~55-60% biorxiv.orgresearchgate.net | Reduced to ~25% researchgate.net | - |
Drug Drug and Drug Gene Interaction Research
Transporter-Mediated Drug-Drug Interactions
Impact of P-glycoprotein Inhibitors on Talinolol Pharmacokinetics
Inhibition of P-gp can lead to increased intestinal absorption and consequently higher plasma concentrations of P-gp substrates like this compound. researchgate.net
Erythromycin (B1671065)
Erythromycin, a macrolide antibiotic, is known to inhibit P-gp activity. biorxiv.orgbiorxiv.org Studies in healthy volunteers have shown that co-administration of a single oral dose of erythromycin significantly increased the oral bioavailability of this compound. nih.govresearchgate.netdrugbank.com
| Co-administered Substance | This compound Pharmacokinetic Parameter | Change Compared to this compound Alone | Statistical Significance |
| Erythromycin (single dose) | AUC(0-24) | Significantly increased | p < 0.05 nih.govdrugbank.com |
| Erythromycin (single dose) | Cmax | Significantly increased | p < 0.05 nih.govdrugbank.com |
| Erythromycin (single dose) | tmax | Significantly reduced | nih.govdrugbank.com |
| Erythromycin (single dose) | CLR | Unchanged | nih.govdrugbank.com |
| Erythromycin (single dose) | t1/2 | Small but statistically significant decrease | nih.govdrugbank.com |
The observed increase in this compound bioavailability is attributed to increased intestinal net absorption resulting from P-gp inhibition by erythromycin. nih.govdrugbank.com
Verapamil (B1683045)
Verapamil, a calcium channel blocker, is also an inhibitor of P-gp. ingentaconnect.comresearchgate.netnih.gov While an increase in this compound bioavailability would be expected with verapamil co-administration due to P-gp inhibition, studies have shown unexpected results. nih.govuni-greifswald.de In healthy subjects, concomitant oral administration of this compound and R-verapamil resulted in a significantly reduced AUC of this compound, with no change in half-life or renal clearance. uni-greifswald.de This suggests that the interaction is not solely due to P-gp inhibition and may involve the inhibition of intestinal uptake transporters for this compound by verapamil, which could overshadow the effect on P-gp. uni-greifswald.de
In rat studies, both intravenous and oral verapamil appeared to affect this compound concentration-time profiles, with relevant observations including decreased apparent oral clearance and decreased tmax at high verapamil doses. nih.gov
Barnidipine (B1667753)
Barnidipine, a long-acting calcium channel blocker, has been identified as a potent inhibitor of P-gp in vitro. ingentaconnect.comnih.gov Studies investigating the effect of barnidipine on this compound pharmacokinetics in rats have shown increased bioavailability and maximum plasma concentrations of this compound when co-administered with barnidipine. ingentaconnect.comnih.govyok.gov.trresearchgate.net
| Co-administered Substance | Barnidipine Dose | This compound Pharmacokinetic Parameter | Change Compared to this compound Alone (Rat Study) | Statistical Significance |
| Barnidipine (single dose) | Low (1 mg/kg) | Cmax | 10% increase | p=0.79 ingentaconnect.com |
| Barnidipine (single dose) | Low (1 mg/kg) | AUC0-6h | 33% increase | p=0.41 ingentaconnect.com |
| Barnidipine (single dose) | High (10 mg/kg) | Cmax | 110% increase | p<0.05 ingentaconnect.com |
| Barnidipine (single dose) | High (10 mg/kg) | AUC0-6h | 46% increase | p<0.05 ingentaconnect.com |
| Barnidipine (repeated dose, 1 mg/kg/day for 4 days) | Low (1 mg/kg) | Cmax | 131% increase | p<0.05 ingentaconnect.comnih.gov |
| Barnidipine (repeated dose, 1 mg/kg/day for 4 days) | Low (1 mg/kg) | AUC0-6h | 130% increase | p<0.05 ingentaconnect.comnih.gov |
The increased this compound bioavailability observed with barnidipine co-administration is likely due to P-gp inhibition. ingentaconnect.com The higher increase in AUC after repeated doses of barnidipine may be explained by downregulation of P-gp. ingentaconnect.comnih.govresearchgate.net
Surfactants (e.g., D-alpha-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS))
Surfactants used in pharmaceutical formulations can modulate drug absorption, including by inhibiting intestinal P-gp. nih.gov D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS) is a surfactant that has shown P-gp inhibitory effects in vitro. nih.govnih.gov An in vivo study in healthy volunteers using an intraduodenal perfusion technique demonstrated that low concentrations of TPGS significantly increased the bioavailability of this compound. nih.gov
| Co-administered Substance | Surfactant Concentration | This compound Pharmacokinetic Parameter | Change Compared to this compound Alone (Intraduodenal Perfusion Study) |
| TPGS | 0.04% | AUC 0-infinity | 39% increase (90% CI, 1.10-1.75) nih.gov |
| TPGS | 0.04% | Cmax | 100% increase (90% CI, 1.39-2.88) nih.gov |
| Poloxamer 188 | 0.8% | AUC 0-infinity | No significant alteration nih.gov |
| Poloxamer 188 | 0.8% | Cmax | No significant alteration nih.gov |
Effects of P-glycoprotein Inducers on this compound Pharmacokinetics
P-glycoprotein inducers can increase the expression and/or activity of P-gp, potentially leading to decreased absorption and lower plasma concentrations of P-gp substrates like this compound. researchgate.net Clinical evidence for the applicability of this compound as a probe drug for intestinal P-gp includes interaction studies with P-gp inducers such as rifampicin (B610482) and Saint John's wort, which have been shown to reduce this compound bioavailability. uni-greifswald.denih.gov
Repeated ingestion of Ginkgo biloba extract, which has been reported to inhibit P-gp in vitro, also significantly influenced this compound disposition in humans, increasing Cmax and AUC. nih.gov This suggests potential effects on P-gp and/or other drug transporters. nih.gov
Rifampicin-Mediated P-gp Induction
Rifampicin, a known inducer of P-glycoprotein (P-gp), has been shown to significantly impact the pharmacokinetics of this compound. Studies have demonstrated that rifampicin treatment leads to increased expression of duodenal P-gp, resulting in enhanced intestinal secretion of this compound. nih.govd-nb.info This induction of P-gp activity by rifampicin causes a reduction in the systemic exposure of this compound. nih.govd-nb.info For instance, during rifampicin treatment, the area under the curve (AUC) of both intravenous and oral this compound was observed to be significantly lower. nih.gov This highlights a type of drug-drug interaction that primarily affects compounds undergoing significant transporter-mediated efflux in the gut wall. nih.gov
| Treatment Group | This compound AUC (Intravenous) | This compound AUC (Oral) | Change in Duodenal P-gp Expression |
|---|---|---|---|
| Control | 100% | 100% | Baseline |
| Rifampicin Treatment | Reduced by 21% (P < 0.05) | Reduced by 35% (P < 0.05) | Increased by 4.2-fold (Western blot) nih.gov |
Organic Anion Transporting Polypeptide (OATP) Inhibitor Interactions
Organic Anion Transporting Polypeptides (OATPs) play a crucial role in the uptake of various drugs, including this compound, into cells. biorxiv.orgbiorxiv.orgresearchgate.net Inhibition of OATP transporters can therefore influence this compound's absorption and disposition. While this compound is a substrate for several OATP isoforms, including OATP2B1 and OATP1B1, interactions with OATP inhibitors can be complex and may depend on the specific inhibitor and OATP subtype involved. biorxiv.orgbiorxiv.orgresearchgate.netuni-greifswald.de For example, certain compounds that inhibit OATP activity have been investigated for their effects on this compound pharmacokinetics.
Complex Interactions with Drugs Affecting Multiple Transporters (e.g., Atorvastatin)
Some drugs can interact with multiple transporters, leading to complex effects on the pharmacokinetics of co-administered medications like this compound. Atorvastatin (B1662188), an HMG-CoA reductase inhibitor, is known to be a substrate and inhibitor of several transporters, including OATP2B1 and P-gp. ingentaconnect.comnih.gov Studies investigating the interaction between atorvastatin and this compound have shown variable results, potentially due to the intricate interplay between the inhibition of uptake transporters (OATPs) and efflux transporters (P-gp). ingentaconnect.comnih.gov In some instances, co-administration of atorvastatin has led to elevated maximum plasma levels of this compound, although these changes were not always statistically significant. ingentaconnect.comnih.gov This underscores the challenge in predicting the net effect of drugs that modulate multiple transporter pathways.
| Co-administered Drug | This compound Plasma Levels (2h) | Statistical Significance | Notes |
|---|---|---|---|
| Atorvastatin (Low Dose) | Elevated by 44.4% | Not statistically significant | ingentaconnect.comnih.gov |
| Atorvastatin (Medium Dose) | Elevated by 13.3% | Not statistically significant | ingentaconnect.comnih.gov |
| Atorvastatin (High Dose) | Elevated by 60.0% | Not statistically significant | ingentaconnect.comnih.gov |
Influence of Grapefruit Juice on this compound Bioavailability
Grapefruit juice is well-known for its potential to interact with drug transporters, particularly OATPs and P-gp, through its flavonoid constituents like naringin (B1676962). nih.govresearchgate.netresearchgate.netnaturalmedicinejournal.commdpi.com The interaction between grapefruit juice and this compound is notable because, contrary to expectations based on P-gp inhibition which would typically increase bioavailability, grapefruit juice ingestion has been shown to significantly reduce this compound bioavailability in humans. nih.govresearchgate.netresearchgate.netnih.gov This unexpected finding is attributed to the preferential inhibition of intestinal uptake transporters, such as OATP1A2 and OATP2B1, by grapefruit juice constituents, which appears to overshadow the inhibitory effect on P-gp-mediated efflux. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov Single or repeated ingestion of grapefruit juice has been observed to decrease this compound AUC, peak serum concentration (Cmax), and urinary excretion. nih.gov
| Co-administered Substance | This compound AUC | This compound Cmax | This compound Urinary Excretion |
|---|---|---|---|
| Water | 100% | 100% | 100% |
| Single Glass of Grapefruit Juice | Reduced to 56% (P < 0.001) nih.gov | Reduced to 57% (P < 0.001) nih.gov | Reduced to 56% (P < 0.001) nih.gov |
| Repeated Grapefruit Juice Ingestion | 44% to 65% reduction (P < 0.01) nih.gov |
Pharmacogenomic Influences on this compound Disposition
Genetic Polymorphisms of P-glycoprotein (ABCB1 gene variants)
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a key efflux transporter influencing this compound's intestinal absorption. biorxiv.orgbiorxiv.orgresearchgate.net Several single nucleotide polymorphisms (SNPs) in the ABCB1 gene, including 1236C>T, 2677G>T/A, and particularly 3435C>T, have been studied for their association with altered P-gp activity and subsequent effects on this compound pharmacokinetics. biorxiv.orgmedigraphic.com Studies have suggested that certain ABCB1 genotypes may correlate with changes in this compound exposure. For instance, an increased number of T alleles in the 3435C>T polymorphism has been associated with a decrease in this compound AUC, which aligns with the understanding of increased P-gp activity in individuals with these variants. biorxiv.org
| ABCB1 Genotype (3435C>T) | Proposed P-gp Activity Change | Correlation with this compound AUC |
|---|---|---|
| CC | Baseline | |
| CT | Increased by 20% biorxiv.org | Decrease biorxiv.org |
| TT | Increased by 40% biorxiv.org | Decrease biorxiv.org |
Role of MRP3 Genetic Polymorphisms in Pharmacokinetics
Research indicates that the multidrug resistance-associated protein 3 (MRP3) plays a role in the pharmacokinetics of this compound. In vitro studies suggest that this compound can be transported by MRP3. uni-greifswald.de Pharmacogenomic analysis has provided in vivo evidence supporting the influence of MRP3 genetic variants on this compound absorption. uni-greifswald.deuni-greifswald.de
Specifically, studies have shown that individuals carrying the loss-of-function variant MRP3 211C>T exhibit significantly decreased this compound absorption, as indicated by lower AUC and Cmax values. uni-greifswald.de This finding supports the hypothesis that MRP3 is involved in the basolateral efflux of this compound from enterocytes into the bloodstream. uni-greifswald.deuni-greifswald.de Reduced function of MRP3 due to this genetic polymorphism is associated with diminished vectorial transport of this compound across the intestinal epithelium, resulting in lower systemic exposure. uni-greifswald.deuni-greifswald.de
Heritability Studies of this compound Pharmacokinetic Parameters
Heritability studies have been conducted to assess the extent to which genetic factors contribute to the variability observed in this compound pharmacokinetics in a population. A pharmacogenetic twin study investigated this compound pharmacokinetics in monozygotic and dizygotic twin pairs to determine the heritability of parameters like oral clearance. nih.govresearchgate.netnih.gov
The study revealed a considerable inter-individual variation in this compound clearance, with approximately a ninefold difference observed in healthy volunteers. nih.govresearchgate.netnih.gov However, the correlation of clearances between siblings was not significantly different between monozygotic and dizygotic pairs. nih.govresearchgate.netnih.gov Structural equation modeling attributed a larger proportion of the variation in oral clearance to common environmental effects (53.5%) compared to unique environmental effects (46.5%). nih.govresearchgate.netnih.gov
While the twin study indicated low to moderate heritability for this compound pharmacokinetic variation, an alternative analysis based on within- and between-subject variance in a repeated measurement approach estimated the genetic component (rGC) for total oral clearance to be 0.38 (95% CI 0.35–0.41) and for AUC to be 0.53 (95% CI 0.50–0.57). nih.gov These results suggest that while environmental factors appear to be the primary determinants of this compound pharmacokinetic variability, there may still be a notable genetic influence on certain parameters like clearance and AUC. nih.govresearchgate.netnih.gov
Here is a summary of the heritability findings:
| Pharmacokinetic Parameter | Heritability (Structural Equation Modeling) | Genetic Component (Repeated Measurement) |
| Oral Clearance | 0% (attributed to environmental factors) nih.govresearchgate.netnih.gov | 0.38 (95% CI 0.35–0.41) nih.gov |
| AUC | Not specified by SEM nih.govresearchgate.netnih.gov | 0.53 (95% CI 0.50–0.57) nih.gov |
| Cmax | Not specified by SEM nih.govresearchgate.netnih.gov | No relevant genetic influences nih.gov |
| tmax | Not specified by SEM nih.govresearchgate.netnih.gov | No relevant genetic influences nih.gov |
Talinolol As a Pharmacological Probe and Research Tool
Utilization as a P-glycoprotein Probe Substrate
Talinolol is widely recognized and used as a probe substrate for intestinal P-gp biorxiv.orgbiorxiv.orgfrontiersin.org. P-gp, also known as MDR1 or ABCB1, is an efflux transporter highly expressed in various tissues with excretory functions, including the intestine, liver, and kidney, playing a crucial role in limiting the absorption and promoting the excretion of many compounds ingentaconnect.comfrontiersin.orgnih.gov. The transport of this compound is significantly affected by P-gp activity, making it an effective tool for assessing the functional status of this transporter ingentaconnect.comingentaconnect.com.
Application in In Vitro Transporter Studies (e.g., Caco-2 Cells)
In vitro models, such as Caco-2 cell monolayers, are frequently employed to study intestinal permeability and the involvement of efflux transporters like P-gp. Caco-2 cells form polarized monolayers resembling the intestinal epithelium and express functional P-gp on their apical membrane nih.govevotec.comfrontiersin.org. Studies using Caco-2 cells have demonstrated a higher transport of this compound from the basolateral to the apical side compared to the apical to basolateral direction, indicating P-gp-mediated efflux nih.govevotec.com. Incubation with P-gp inhibitors has been shown to reduce this secretory transport nih.gov. These studies consolidate the theory that P-gp is expressed and functionally active in Caco-2 cells, making them a suitable model for P-gp-mediated secretion studies using this compound as a probe nih.gov. However, the variability in P-gp expression in Caco-2 cells depending on culture conditions requires careful control for quantitative studies nih.gov.
Use in In Vivo Intestinal Perfusion Techniques
In vivo intestinal perfusion techniques in animals, such as rats, have been utilized to investigate the intestinal permeability and transport of P-gp substrates like this compound ingentaconnect.comscilit.com. These techniques allow for the evaluation of drug transport across specific segments of the intestine. Studies using in situ intestinal perfusion in rats have shown that the effective intestinal permeability of this compound is influenced by P-gp activity ingentaconnect.comscilit.com. For instance, P-gp modulators have been shown to significantly affect this compound transport in these models scilit.com. Clinical studies using intestinal steady-state perfusion methods in humans have also provided evidence for the active intestinal secretion of this compound, further supporting its use as a probe for intestinal P-gp in vivo uni-greifswald.de.
Assessment of Transporter Expression and Functional Activity
This compound's pharmacokinetics are sensitive to changes in P-gp expression and functional activity ingentaconnect.comingentaconnect.com. By measuring the systemic exposure of this compound, researchers can indirectly assess the activity of P-gp. For example, co-administration of P-gp inhibitors has been shown to increase the oral bioavailability and plasma concentrations of this compound due to reduced efflux in the intestine uni-greifswald.deingentaconnect.com. Conversely, P-gp inducers can decrease this compound bioavailability by increasing P-gp expression and efflux activity uni-greifswald.deresearchgate.netresearchgate.netnih.gov. Studies have also investigated the impact of genetic polymorphisms in transporter genes, such as ABCC2, on this compound disposition, associating certain variants with altered oral bioavailability nih.gov. Furthermore, this compound has been used to study the influence of factors like circadian rhythm and feeding status on P-gp activity and the resulting changes in drug pharmacokinetics scilit.combezmialem.edu.trresearchgate.net.
Table 1: Effect of P-gp Modulation on this compound Pharmacokinetics
| Modulator | Type of Modulation | Effect on this compound Exposure (e.g., AUC) | Reference |
| Barnidipine (B1667753) | Inhibition | Increased AUC and Cmax ingentaconnect.com | ingentaconnect.com |
| Erythromycin (B1671065) | Inhibition | Increased AUC uni-greifswald.denih.gov | uni-greifswald.denih.gov |
| Rifampicin (B610482) | Induction | Decreased AUC and F uni-greifswald.deresearchgate.netresearchgate.netnih.gov | uni-greifswald.deresearchgate.netresearchgate.netnih.gov |
| Saint John's wort | Induction | Reduced bioavailability uni-greifswald.de | uni-greifswald.de |
| Grapefruit juice | Inhibition (OATPs) | Decreased AUC and Cmax uni-greifswald.denih.gov | uni-greifswald.denih.gov |
| Zosuquidar | Inhibition | Increased plasma and liver AUC (in mice) bezmialem.edu.tr | bezmialem.edu.tr |
Note: Effects can vary depending on dose, study design, and species.
Contributions to Mechanistic Understanding of Drug Transport and Disposition
Research utilizing this compound has significantly contributed to the mechanistic understanding of drug transport and disposition, particularly the interplay between uptake and efflux transporters in the intestine biorxiv.orgbiorxiv.org. Studies have highlighted that this compound's intestinal absorption is a result of the balance between uptake by OATP2B1 and efflux by P-gp biorxiv.orgbiorxiv.org. The site-specific distribution of these transporters along the intestine also influences this compound absorption, with higher P-gp expression in lower intestinal segments potentially leading to decreased absorption in those regions biorxiv.orgnih.gov. Furthermore, this compound has been used to investigate how factors like drug-drug interactions, genetic polymorphisms, and physiological conditions (e.g., hepatic and renal impairment, circadian rhythms) affect the activity of these transporters and consequently alter drug pharmacokinetics biorxiv.orgbiorxiv.orgscilit.comnih.govbezmialem.edu.trresearchgate.netresearchgate.net. This provides valuable insights into the complex processes governing oral drug absorption and systemic exposure.
Development and Validation of Physiologically Based Pharmacokinetic (PBPK) Models
This compound's well-characterized transport properties and pharmacokinetics make it an excellent candidate for the development and validation of physiologically based pharmacokinetic (PBPK) models biorxiv.orgbiorxiv.orgresearchgate.net. PBPK models are powerful computational tools that simulate drug absorption, distribution, metabolism, and excretion (ADME) based on physiological and drug-specific parameters nih.govfrontiersin.orgallucent.com.
Model Architecture and Parameterization
PBPK models for this compound typically incorporate a whole-body model representing blood flow and connecting relevant organs, with a detailed intestinal model accounting for dissolution, absorption, and efflux biorxiv.orglivermetabolism.com. The intestinal model specifically includes uptake via OATP2B1 and efflux via P-gp, often considering the site-specific distribution of these transporters along different intestinal segments (e.g., duodenum, jejunum, ileum, colon) biorxiv.orgbiorxiv.org.
Parameterization of these models involves defining system-specific parameters (e.g., organ volumes, blood flows, transporter expression levels) and drug-specific parameters (e.g., permeability, solubility, transporter kinetic parameters like Km and Vmax) biorxiv.orgfrontiersin.orgallucent.com. For this compound PBPK models aimed at P-gp phenotyping, accurate estimation of intestinal P-gp kinetic parameters is crucial biorxiv.orgnih.gov. These parameters are often derived from in vitro studies (e.g., Caco-2 cells) and scaled to in vivo conditions biorxiv.orgnih.gov. Model development and validation often utilize extensive databases of this compound pharmacokinetics from various studies, including those in healthy volunteers and patient populations with impaired organ function biorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.org. Parameter optimization techniques are employed to fit the model predictions to observed pharmacokinetic data livermetabolism.combiorxiv.orgclinicaltrials.gov. Such validated PBPK models can then be used to predict this compound pharmacokinetics under different conditions, such as co-administration with transporter modulators or in individuals with specific genetic polymorphisms, providing a valuable tool for understanding and predicting transporter-mediated drug interactions and variability in drug response biorxiv.orgbiorxiv.orgresearchgate.net.
Prediction of Concentration-Time Profiles in Plasma and Tissues
Physiologically Based Pharmacokinetic (PBPK) modeling is a key approach used to predict the concentration-time profiles of this compound in plasma and various tissues following different routes of administration, such as oral and intravenous dosing. biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netnih.gov These models integrate physiological parameters, such as organ volumes and blood flows, with compound-specific parameters, including permeability and transporter interactions, to simulate the drug's disposition within the body. annualreviews.org
Studies have demonstrated that PBPK models can accurately predict this compound concentration-time profiles in healthy individuals after both single and multiple oral and intravenous doses. biorxiv.orgbiorxiv.orgresearchgate.netnih.gov For instance, a PBPK model developed based on an extensive database of this compound pharmacokinetics was shown to accurately predict observed concentration-time profiles in plasma. biorxiv.orgbiorxiv.orgbiorxiv.org Another study utilizing a PBPK modeling approach found that predicted plasma concentration-time profiles of this compound sufficiently matched observed results in healthy participants after single intravenous infusion and oral administration. researchgate.netnih.gov The accuracy of these predictions is often evaluated by comparing predicted pharmacokinetic parameters, such as maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), to observed clinical data. nih.govnih.gov
| Study | Administration Route | Prediction Accuracy (e.g., within 2-fold) | Key Findings | Citation |
| Stemmer Mallol and König (2023) | Oral, Intravenous | Accurate prediction | PBPK model accurately predicts profiles after single and multiple dosing. | biorxiv.orgbiorxiv.orgbiorxiv.org |
| Guest, Aarons, and Houston (2010) | Oral, Intravenous | 74% for AUC, 65% for Cmax (within 2-fold) | PBPK models provide reasonable predictions of human pharmacokinetics. | nih.gov |
| Han, Lee, and Yim (2019) | Intravenous, Oral | Sufficient match to observed results | PBPK model-predicted plasma profiles sufficiently matched observed data. | researchgate.netnih.gov |
These modeling efforts are crucial for understanding the complex interplay of absorption, distribution, and elimination processes that govern this compound's pharmacokinetics and for predicting its behavior under various conditions.
Simulation of Disease States and Genetic Variabilities
This compound is used in research to simulate the impact of various physiological conditions and genetic factors on drug disposition, primarily through the application of PBPK modeling. biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.net This is particularly relevant due to this compound's sensitivity to the activity of drug transporters like P-gp, which can be affected by disease states and genetic polymorphisms. biorxiv.orgbiorxiv.orgbiorxiv.orgnih.gov
PBPK models of this compound have been employed to investigate the influence of impaired hepatic and renal function on its pharmacokinetics. biorxiv.orgbiorxiv.orgbiorxiv.org By adjusting physiological parameters within the model to reflect the compromised function of these organs, researchers can simulate how disease states might alter this compound's absorption, distribution, and excretion. biorxiv.orgbiorxiv.orgbiorxiv.org
Furthermore, this compound serves as a probe to study the impact of genetic variations in drug transporters, particularly P-gp, encoded by the ABCB1 gene. biorxiv.orgbiorxiv.orgbiorxiv.orgnih.gov Various single nucleotide polymorphisms (SNPs) in ABCB1 are known to affect P-gp expression and function. biorxiv.orgbiorxiv.org PBPK models incorporating data on ABCB1 genetic variants have been used to simulate their effect on this compound pharmacokinetics. biorxiv.orgbiorxiv.orgbiorxiv.org While numerous studies have investigated the relationship between this compound pharmacokinetics and P-gp genetic variants, the available data on time courses in relation to these variants can be limited. biorxiv.orgbiorxiv.org
A twin study investigating the heritability of this compound pharmacokinetics revealed that environmental factors explained a larger proportion of the variability in this compound clearance compared to genetic factors. nih.govnih.gov However, the study also explored the influence of polymorphisms in MDR1 (P-gp), MRP2, BCRP, MDR5, OATP1B1, and OCT1 on this compound clearance, indicating the ongoing research interest in the genetic determinants of this compound disposition. nih.gov
| Factor Simulated/Investigated | Research Tool/Method | Key Findings (in the context of this compound) | Citation |
| Hepatic Impairment | PBPK Modeling | Simulation of altered this compound pharmacokinetics due to reduced liver function. | biorxiv.orgbiorxiv.orgbiorxiv.org |
| Renal Impairment | PBPK Modeling | Simulation of altered this compound pharmacokinetics due to reduced kidney function. | biorxiv.orgbiorxiv.orgbiorxiv.org |
| P-gp Genetic Variants | PBPK Modeling, Twin Study | Simulation of the effect of ABCB1 polymorphisms on this compound pharmacokinetics; environmental factors contribute significantly to variability. | biorxiv.orgbiorxiv.orgbiorxiv.orgnih.govnih.gov |
| Other Transporter Polymorphisms | Twin Study | Investigation of the influence of MRP2, BCRP, MDR5, OATP1B1, and OCT1 polymorphisms on this compound clearance. | nih.gov |
These simulations and studies contribute to a better understanding of how disease states and genetic makeup can influence the pharmacokinetics of P-gp substrates like this compound, which has broader implications for predicting drug behavior in diverse patient populations.
Extrapolation of In Vitro Permeability Data to In Vivo Scenarios
In vitro permeability assays, particularly using Caco-2 cell monolayers, are widely used to predict the in vivo intestinal absorption of drugs. medtechbcn.comevotec.comresearchgate.netresearchgate.netdoi.orgaltex.org this compound is frequently employed as a control or probe compound in these assays due to its well-characterized interaction with the efflux transporter P-gp, which is functionally expressed by Caco-2 cells. nih.govevotec.comresearchgate.netresearchgate.netaltex.orgnih.gov
The Caco-2 assay measures the apparent permeability (Papp) of a compound across the cell monolayer. medtechbcn.comevotec.comdoi.org By measuring transport in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions, an efflux ratio can be determined. evotec.com An efflux ratio greater than two typically indicates active efflux, such as that mediated by P-gp. evotec.com this compound consistently demonstrates a high efflux ratio in Caco-2 cells, confirming its utility as a P-gp substrate probe. evotec.comresearchgate.netaltex.orgnih.gov
The data obtained from Caco-2 permeability studies with this compound are extrapolated to predict its behavior in vivo. medtechbcn.comresearchgate.netaltex.org A strong correlation exists between in vitro Caco-2 permeability values and the fraction of a drug absorbed in humans. medtechbcn.comresearchgate.netresearchgate.netaltex.org Therefore, the permeability characteristics of this compound observed in Caco-2 cells provide valuable insights into its intestinal absorption in vivo and the extent to which P-gp is likely to limit this absorption. evotec.comresearchgate.netresearchgate.netaltex.orgnih.gov
Studies have shown that modulating P-gp activity in vitro, for example, by using P-gp inhibitors, affects this compound permeability across Caco-2 monolayers. evotec.comresearchgate.netnih.gov These in vitro findings can then be correlated with in vivo studies where P-gp activity is modulated, such as through co-administration with P-gp inhibitors, to assess the predictive power of the in vitro assay for in vivo drug interactions and absorption. nih.gov For instance, an in vivo study showed that a surfactant that inhibited P-gp-mediated this compound transport in Caco-2 cells significantly increased this compound bioavailability in healthy volunteers. nih.gov
| In Vitro Method | Compound Used | Measurement | In Vivo Correlation/Application | Citation |
| Caco-2 Permeability Assay | This compound | Apparent Permeability (Papp), Efflux Ratio | Prediction of intestinal absorption, assessment of P-gp involvement in vivo. | nih.govmedtechbcn.comevotec.comresearchgate.netresearchgate.netaltex.orgnih.gov |
| Caco-2 Permeability Assay | This compound + Inhibitor | Altered Papp, Efflux Ratio | Correlation with in vivo drug interaction studies involving P-gp modulation. | evotec.comresearchgate.netnih.gov |
The use of this compound in Caco-2 assays and the subsequent extrapolation of the permeability data to in vivo scenarios are fundamental in drug discovery and development for predicting oral absorption and understanding the role of efflux transporters. medtechbcn.comevotec.comresearchgate.netaltex.org
Research on Talinolol in Specific Physiological and Pathophysiological States
Pharmacokinetic Alterations in Renal Impairment
The disposition of talinolol is strongly dependent on renal function, as a substantial portion of the drug is eliminated unchanged by the kidneys. biorxiv.orgnih.gov Studies investigating the effects of renal impairment have demonstrated significant alterations in the pharmacokinetics of this compound.
In healthy volunteers with normal renal function, the mean elimination half-life (t½) of this compound is approximately 12 hours. nih.gov Following an oral administration, about 55% of the bioavailable drug is excreted unchanged in the urine. nih.gov However, this fraction is markedly reduced in individuals with compromised renal function. In patients with moderate to severe renal failure, the fraction of bioavailable this compound eliminated unchanged in the urine decreases to 25%. nih.gov
A strong correlation exists between the renal elimination of this compound and creatinine (B1669602) clearance. nih.gov Consequently, as renal function declines, the elimination of this compound is delayed. This leads to a notable increase in its elimination half-life and a decrease in the apparent total body clearance. nih.gov Studies have shown that steady-state trough concentrations of this compound in patients with renal failure are approximately 2.2-fold higher than those observed in healthy volunteers. nih.gov Furthermore, the hemodialysis clearance of this compound is low, indicating that it is not efficiently removed from the blood by this procedure. nih.gov
A comparative study involving 12 healthy volunteers, 12 patients with renal impairment, and 8 patients with terminal renal insufficiency provided key insights into these pharmacokinetic changes. nih.gov The research confirmed that with decreasing renal function, the maximum plasma concentration (Cmax) of this compound increases while the amount excreted in urine decreases. biorxiv.org
| Parameter | Healthy Volunteers | Patients with Moderate to Severe Renal Failure |
|---|---|---|
| Elimination Half-Life (t½) | ~12 hours | Increased |
| Fraction Excreted Unchanged in Urine | ~55% of bioavailable dose | ~25% of bioavailable dose |
| Apparent Total Body Clearance | Normal | Decreased |
| Steady-State Trough Levels (Cmin ss) | Baseline | ~2.2-fold higher |
Pharmacokinetic Alterations in Hepatic Impairment and Cirrhosis
Unlike many other beta-blockers, this compound undergoes very limited hepatic metabolism, with less than 1% of the dose being metabolized. biorxiv.orgnih.gov Therefore, hepatic impairment itself is not expected to have a major direct impact on this compound's elimination. However, liver cirrhosis can lead to associated complications, such as renal dysfunction, which can indirectly affect this compound's pharmacokinetics. biorxiv.org
Physiologically based pharmacokinetic (PBPK) modeling studies suggest that cirrhosis has no significant additional effect on this compound pharmacokinetics beyond the alterations caused by concurrent changes in renal function. biorxiv.org The primary hepatic influence on this compound disposition is related to its uptake into hepatocytes from the blood, a process mediated by the OATP1B1 transporter. biorxiv.org In the presence of severe cirrhosis, this uptake can be reduced, potentially leading to a longer residence time of the drug in the body and higher plasma levels. biorxiv.org However, the main route of elimination remains renal excretion. biorxiv.org
Impact of Cholecystectomy on this compound Disposition
The biliary system plays a role in the disposition of this compound. Research conducted in patients who have undergone cholecystectomy and have a T-tube drain allows for the direct measurement of biliary excretion. One such study investigated the biliary elimination of this compound after intravenous administration in six patients post-cholecystectomy. nih.gov
The study found that the serum concentration of this compound decreased with a median terminal half-life of 4.4 hours (range: 3.0-6.2 hours). nih.gov The concentration of this compound in the bile was significantly higher than in the serum, with a bile-to-serum concentration ratio ranging from 24 to 98. nih.gov The median amount of this compound eliminated in the bile was 2.8 mg (range: 1.1-7.4 mg), and the biliary clearance was found to be 43 mL/h·kg. nih.gov These findings suggest that this compound undergoes enterohepatic circulation, where the drug is excreted in the bile and subsequently reabsorbed from the intestine. nih.gov The presence of a second peak in serum concentration in some patients further supports this hypothesis. nih.gov
Influence of Dietary Factors on this compound Pharmacokinetics
Dietary factors can significantly influence the absorption and bioavailability of this compound. The most studied interaction is with grapefruit juice. Both single and repeated ingestion of grapefruit juice have been shown to significantly reduce the bioavailability of this compound. nih.govfree.fr
In one study, a single glass of grapefruit juice decreased the area under the serum concentration-time curve (AUC), the peak serum drug concentration (Cmax), and urinary excretion of this compound to approximately 56-57% of the values seen when taken with water. free.fr Repeated ingestion of grapefruit juice resulted in a similar reduction. free.fr This effect is not due to the inhibition of the P-glycoprotein (P-gp) efflux transporter, as might be expected. Instead, it is suggested that constituents in grapefruit juice inhibit an intestinal uptake process, likely involving organic anion transporting polypeptides (OATPs), which are responsible for absorbing this compound from the gut. nih.govresearchgate.net The renal clearance and elimination half-life of this compound remain unaffected by grapefruit juice. free.fr
General food intake has also been observed to affect this compound's absorption. One study noted that a meal served one hour after drug administration led to a significant increase in maximum concentrations and a shift of the second absorption peak to an earlier time point. nih.gov Additionally, there is some indication that turmeric might decrease the amount of this compound the body absorbs, potentially reducing its effects. webmd.com
| Parameter | Change with Grapefruit Juice (vs. Water) |
|---|---|
| Area Under the Curve (AUC) | Decreased to ~56% |
| Peak Serum Concentration (Cmax) | Decreased to ~57% |
| Urinary Excretion | Decreased to ~56% |
| Elimination Half-Life (t½) | No significant change |
| Renal Clearance | No significant change |
Comparative Pharmacokinetic Studies in Healthy Volunteers versus Patient Populations
Direct comparative studies are crucial for quantifying the impact of disease states on drug pharmacokinetics. For this compound, the most detailed comparisons have been made between healthy volunteers and patients with varying degrees of renal impairment.
As detailed in section 6.1, a key study compared pharmacokinetic data from 12 healthy volunteers with that from 12 patients with renal impairment and 8 patients with terminal renal insufficiency. nih.gov The results clearly demonstrated a progressive alteration in this compound's pharmacokinetic profile with declining renal function. In healthy subjects, the mean elimination half-life was about 12 hours. nih.gov In contrast, patients with renal failure exhibited a prolonged elimination half-life and a reduced total body clearance. nih.gov This leads to an accumulation of the drug, evidenced by steady-state trough levels that were 2.2 times higher in the renal failure group compared to the healthy volunteer group. nih.gov The time to reach maximum plasma concentration (tmax), which is between 2.5 and 4 hours, appears to be less affected by renal function. nih.gov
These comparative data underscore the strong reliance of this compound's disposition on kidney function and highlight the significant differences in drug exposure between healthy individuals and those with renal disease. nih.gov
Clinical Research Findings and Therapeutic Implications
Research on Efficacy in Cardiovascular Conditions
Management of Arterial Hypertension
Clinical studies have explored the efficacy of talinolol in managing arterial hypertension. Research indicates that this compound is effective in reducing both systolic and diastolic blood pressure in patients with hypertension. patsnap.comkup.at A study involving patients with mild to moderate essential hypertension investigated the dose dependence of this compound's antihypertensive effect using ambulatory blood pressure monitoring. After four weeks of treatment, doses of 100 mg and 200 mg once daily demonstrated a significant and sustained 24-hour reduction in blood pressure and pulse rate. nih.gov An increasing antihypertensive effect was observed when increasing the dose from 50 mg to 100 mg daily, but no further significant increase was noted with 200 mg daily. nih.gov The highest frequency of therapy responders (72.2%) was found in the 100 mg group. nih.gov Another study in patients with stable angina pectoris and concomitant hypertension showed that this compound treatment resulted in significant reductions in diastolic and systolic blood pressure, observable within 24 hours of starting treatment and maintained over a 90-day period. kup.at
Data from a study on this compound in patients with stable angina pectoris and concomitant hypertension showed the following changes in blood pressure and heart rate:
| Parameter | Baseline | After 24 hours | After 20 days | After 90 days |
| Systolic BP (mmHg) | 164.6 ± 4.3 | 144.6 ± 3.5 | 142.7 ± 3.4 | 142.2 ± 3.2 |
| Diastolic BP (mmHg) | 102.2 ± 2.6 | 94.9 ± 2.4 | 87.6 ± 2.1 | 87.4 ± 1.9 |
| Heart Rate (bpm) | Not specified | Decreased by 7.6% | Decreased by 18.8% | Decreased by 19.6%* |
*p < 0.05 compared to baseline. kup.at
Anti-Anginal and Anti-Ischemic Effects in Angina Pectoris
This compound has been studied for its role in the management of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart muscle. Its mechanism of reducing heart rate and myocardial contractility contributes to a decreased oxygen demand by the heart, which is beneficial in angina. patsnap.compatsnap.com Clinical trials have evaluated its anti-anginal and anti-ischemic effects. A randomized, double-blind, placebo-controlled multicenter study in patients with stable angina pectoris assessed the efficacy of once-daily this compound (100 mg, 200 mg, or 300 mg) over 6 weeks. While the primary endpoint, change in maximum exercise time (MET), did not show a significant difference between this compound groups and placebo, secondary endpoints provided insights. The time to 1 mm ST segment depression during exercise, an indicator of myocardial ischemia, increased significantly with this compound doses of 200 mg/d and 300 mg/d compared to placebo. nih.gov this compound also significantly inhibited the exercise-induced increase in heart rate and blood pressure, leading to a statistically significant decrease in the rate pressure product at 100 W workload across all tested doses (100 mg, 200 mg, and 300 mg/d). nih.gov
Another study in patients with stable effort angina pectoris compared this compound monotherapy with nifedipine (B1678770) monotherapy and their combination. This compound monotherapy (2 x 100 mg daily) significantly decreased the number of angina attacks and nitroglycerine consumption compared to baseline. kup.atkup.at Exercise tolerance also increased with this compound treatment. kup.atkup.at
Data on the effect of this compound on angina attacks and nitroglycerine consumption in patients with stable angina pectoris and concomitant hypertension:
| Parameter | Baseline | After 20 days | After 90 days |
| Angina attacks per week (mean) | 4.2 ± 0.5 | 0.9 ± 0.3 | 0.6 ± 0.2 |
| Nitroglycerine consumption (mg/week) | 2.9 ± 0.4 | 0.7 ± 0.3 | 0.6 ± 0.2 |
*p < 0.05 compared to baseline. kup.at
Research in Heart Failure and Myocardial Infarction
Beta-blockers, including cardioselective agents, are known to have favorable effects in the post-myocardial infarction phase, reducing sudden cardiac deaths and recurrent infarctions. nih.gov While the search results indicate that this compound has been used in the treatment of acute myocardial infarction and is increasingly used for heart failure, detailed clinical trial data specifically on this compound's efficacy in these conditions were not extensively provided in the search results beyond general statements about its use as a beta-blocker in these contexts. kup.atkup.atnih.gov One source mentions that this compound's ability to modulate heart rate and reduce myocardial oxygen consumption can be advantageous in managing chronic heart failure and preventing sudden cardiac death. patsnap.com Another study noted no cardiodepressive effect on the myocardium and an increase in ejection fraction after 90 days of this compound treatment in patients with stable angina pectoris and concomitant hypertension. kup.at
Utility in Management of Tachyarrhythmias
Beta-receptor blocking agents, particularly cardioselective compounds, are recognized for their favorable effects on tachyarrhythmias of various origins. nih.gov this compound, as a cardioselective beta-1 blocker, is used in the treatment of cardiac arrhythmias. kup.atpatsnap.comkup.at Its mechanism of reducing the rate of electrical conduction through the atrioventricular node contributes to its effectiveness in managing abnormally fast heart rates. patsnap.com One study noted a decreased frequency of sinus tachycardia as an indication of anti-anginal effect in patients treated with this compound. kup.at
Comparative Clinical Efficacy Studies
Comparison with Other Beta-Blockers (e.g., Atenolol (B1665814), Metoprolol)
Comparative studies have been conducted to evaluate the efficacy of this compound against other commonly used beta-blockers like atenolol and metoprolol (B1676517).
Comparison with Atenolol: this compound and atenolol are both cardioselective beta-1 blockers. kup.at Studies have compared their effects on blood pressure and metabolic parameters. One double-blind, randomized, parallel-group study compared this compound (100 mg) and atenolol (50 mg) in patients with mild to moderate hypertension. The study found no significant difference in the antihypertensive effect between the two beta-1 selective antagonists. nih.gov Regarding metabolic parameters, no clinically relevant differences were observed for lipid profiles (LDL cholesterol, HDL cholesterol, total cholesterol, and triglycerides) at the doses given. nih.gov However, there was some evidence suggesting a decrease in LDL cholesterol following this compound treatment, but not with atenolol, in specific patient subgroups (those with the highest initial blood pressure and those with normalized blood pressure after 12 weeks). nih.gov Parameters of glucose metabolism were not adversely affected by either drug. nih.gov The selectivity of this compound to beta-1 adrenoreceptors is reported to be markedly greater than that of atenolol and comparable to that of metoprolol. kup.at
Comparison with Metoprolol: this compound's beta-1 receptor selectivity is considered approximately the same as that of metoprolol. kup.atkup.at While both are used for similar cardiovascular indications, direct comparative clinical trials focusing solely on efficacy between this compound and metoprolol were not as extensively detailed in the provided search results as the comparison with atenolol. However, one source mentions that metoprolol users were more likely to experience all-cause and cardiovascular mortality and were less likely to achieve optimal blood pressure control compared to atenolol users in a large cohort study, highlighting potential intra-class differences among beta-blockers. nih.gov This suggests that even within the selective beta-1 blocker class, differences in clinical outcomes may exist, warranting specific comparative studies for this compound versus metoprolol efficacy in various conditions.
Combination Therapy Studies (e.g., with Nifedipine)
Studies have investigated the efficacy of this compound in combination with other cardiovascular medications, such as nifedipine, a calcium channel blocker. One study in patients with effort-induced angina pectoris compared monotherapy with slow-release nifedipine or this compound to their combination. kup.at The study found that both monotherapies significantly reduced angina attacks, nitroglycerine consumption, and blood pressure while increasing exercise tolerance compared to baseline. kup.at The combination therapy, particularly at higher doses (nifedipine 40 mg and this compound 200 mg), demonstrated maximal effect in improving exercise duration and total workload compared to monotherapies. kup.at However, the higher dose combination was associated with a higher incidence of adverse events. kup.at this compound monotherapy and the high-dose combination therapy significantly decreased double product values (heart rate x systolic blood pressure/100) compared to baseline. kup.at
Data from a study on the efficacy of slow-release nifedipine, this compound, and their combination in angina pectoris:
| Treatment Group | Angina Attacks (vs. Baseline) | Nitroglycerine Consumption (vs. Baseline) | Blood Pressure (vs. Baseline) | Exercise Tolerance (vs. Baseline) |
| Nifedipine Monotherapy | Decreased Significantly | Decreased Significantly | Decreased Significantly | Increased Significantly |
| This compound Monotherapy | Decreased Significantly | Decreased Significantly | Decreased Significantly | Increased Significantly |
| Nifedipine + this compound Combination | Decreased Significantly | Decreased Significantly | Decreased Significantly | Increased Significantly |
Data from the same study showing the effect on exercise parameters:
| Treatment Group | Exercise Duration (vs. Baseline) | Total Workload (vs. Baseline) |
| Nifedipine Monotherapy | Increased Significantly | Increased Significantly |
| This compound Monotherapy | Increased Significantly | Increased Significantly |
| Nifedipine + this compound Combination | Increased Significantly | Increased Significantly |
Another study comparing atenolol and sustained-release nifedipine alone and in combination for hypertension showed that the combination regimen provided superior blood pressure control compared to either drug alone. nih.govnih.gov While this study used atenolol, it highlights the rationale for combining beta-blockers with calcium channel blockers due to their distinct mechanisms of action. kup.at Beta-blockers reduce heart rate and myocardial contractility, while dihydropyridine (B1217469) calcium channel blockers like nifedipine cause smooth muscle relaxation, reducing myocardial oxygen demand and increasing coronary blood flow. kup.at
Research on Non-Cardiovascular Therapeutic Applications
Beyond its primary use in cardiovascular conditions, this compound has been explored for potential therapeutic applications in other areas. frontiersin.org
Beta-adrenergic receptor blockers are frequently used in the treatment of glaucoma due to their ability to decrease intraocular pressure. mdpi.comdergipark.org.tr this compound has been mentioned in the context of glaucoma treatment, although specific detailed research findings on this compound's efficacy in glaucoma were not extensively available in the search results beyond its listing as a potential application. frontiersin.org Some beta-blockers, such as levobunolol (B1674948) and the (S)-isomer of timolol, are established in glaucoma therapy. mdpi.com Research into the ocular surface permeability and transporter functionality using substances like tritiated this compound has been conducted, suggesting its use as a probe in studying drug transport in the eye. uef.fi
This compound has also been mentioned in the context of adjuvant treatment for conditions involving thyroid toxins. Beta-blockers are used to ameliorate symptoms of hyperthyroidism, such as increased beta-adrenergic tone, which can occur in cases of thyrotoxicosis, including those caused by exogenous thyroid hormone intake. cdc.gov While the search results indicate this potential application, detailed research specifically on this compound's effects on thyroid toxins was limited. The use of beta-blockers in this context is primarily symptomatic treatment for the cardiovascular manifestations of excess thyroid hormone.
Considerations for Therapeutic Response Variability and Personalized Medicine
Inter-individual variability in drug response is a significant factor in achieving effective and safe pharmacotherapy. researchgate.netlhscri.ca This variability can be influenced by a multitude of factors, including genetic polymorphisms in genes encoding drug-metabolizing enzymes, transporters, and receptors, as well as environmental and lifestyle factors. researchgate.netmdpi.combiomedpharmajournal.org
This compound's pharmacokinetics are influenced by its interaction with the intestinal efflux transporter P-glycoprotein (P-gp), also known as MDR1 or ABCB1. frontiersin.orgbiorxiv.org this compound is a substrate for P-gp, and its absorption can be affected by P-gp activity. biorxiv.org Studies have shown that the oral bioavailability of this compound is variable, ranging from 36% to 69% in humans, which may be partly attributed to P-gp mediated efflux in the intestine. frontiersin.org Research investigating the effect of curcumin (B1669340) on this compound pharmacokinetics in individuals with different ABCB1 genotypes demonstrated that curcumin co-administration increased the plasma concentration of this compound, and this effect was associated with ABCB1 genotypes. tandfonline.com Specifically, AUC and Cmax of this compound were significantly increased with curcumin co-administration, and these parameters were extensively increased in individuals with the TT genotype of ABCB1 C3435T. tandfonline.com This highlights the potential for genetic variations in drug transporters to influence this compound's pharmacokinetic profile and contribute to variability in therapeutic response.
Twin studies have indicated that while genetic factors contribute to inter-individual variability in drug response, their contribution can differ significantly between medications. researchgate.net For this compound pharmacokinetics, genetic factors were found to contribute only to a minor extent to the differences observed, whereas environmental factors appeared to be more important. researchgate.net This suggests that while pharmacogenomics related to transporters like P-gp may play a role, other non-genetic factors are also significant determinants of how individuals respond to this compound.
Personalized medicine aims to tailor medical treatments based on an individual's unique characteristics, including genetic information, environment, and lifestyle, to optimize efficacy and minimize adverse effects. lhscri.camdpi.combiomedpharmajournal.orgopenaccessjournals.com Understanding the factors contributing to this compound's response variability, such as P-gp activity and environmental influences, is relevant to the principles of personalized medicine, although the extent to which this is currently applied in clinical practice for this compound is not explicitly detailed in the provided search results.
Identification of Unresolved Clinical Research Gaps
Despite the existing research on this compound, several clinical research gaps remain. While studies have explored its use in combination therapy, particularly with nifedipine, further research could delve deeper into optimizing combination regimens, identifying patient subgroups who would benefit most, and evaluating long-term outcomes of such combinations.
The research on non-cardiovascular applications, specifically in glaucoma and conditions involving thyroid toxins, appears less extensive compared to its cardiovascular uses. More detailed clinical studies are needed to definitively establish the efficacy and role of this compound in these areas. While beta-blockers are used symptomatically for hyperthyroidism, the specific utility of this compound in managing symptoms related to thyroid toxins warrants further investigation. Similarly, dedicated clinical trials evaluating this compound for glaucoma are needed to determine its place among existing therapies.
The understanding of therapeutic response variability, while touched upon with the influence of P-gp and environmental factors, could be further enhanced. Research exploring the impact of a wider range of genetic polymorphisms beyond ABCB1, as well as the specific environmental factors contributing to variability, could provide valuable insights for predicting individual responses. The extent to which personalized medicine approaches, guided by genetic or other biomarkers, can be effectively applied to optimize this compound therapy in clinical practice represents an area for future research.
Furthermore, as highlighted by the general discussion on clinical trials, ensuring diversity in study populations is crucial to understand how this compound's efficacy and safety may vary across different demographic groups. transceleratebiopharmainc.com Addressing the underrepresentation of diverse populations in clinical research is an ongoing effort across drug development. transceleratebiopharmainc.com
Finally, while some pharmacokinetic properties are known, further research into potential drug-drug interactions beyond those involving P-gp substrates or inhibitors could be beneficial for clinical guidance.
Methodological Approaches in Talinolol Research
In Vitro Pharmacological Assay Methodologies
In vitro studies are fundamental to the initial characterization of Talinolol, allowing for controlled investigations of its interactions with specific biological targets and transport proteins outside of a living organism.
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity and selectivity of this compound for its intended target, the beta-1 adrenergic receptor (β1-AR), and other potential off-targets. These assays typically involve incubating a radiolabeled ligand that is known to bind to the receptor with a preparation containing the receptor (e.g., cell membranes or purified protein) in the presence and absence of varying concentrations of this compound. merckmillipore.com The amount of radiolabeled ligand displaced by this compound is then measured to determine its binding affinity (expressed as Ki or IC50 values). merckmillipore.com
This compound is confirmed to bind to beta-adrenoceptors with moderate affinity and acts as a highly selective β1-AR antagonist. nih.gov Studies have used radioreceptor assays (RRA) to determine the ex vivo in vitro binding to β1- and β2-adrenoceptors. nih.gov For instance, rac-Talinolol-d5, a deuterated analog, retains β1-adrenergic receptor affinity with a reported Kd of 1.2 ± 0.3 nM, comparable to the 1.0 nM for non-deuterated this compound.
Cell-Based Transport Assays (e.g., Caco-2, MDCK Cells)
Cell-based transport assays, particularly using cell lines like Caco-2 and MDCK, are widely employed to investigate the intestinal permeability and the involvement of drug transporters in the absorption and efflux of this compound. evotec.comnih.gov Caco-2 cells, derived from human colon adenocarcinoma, differentiate into polarized monolayers resembling intestinal epithelial cells, forming a barrier with tight junctions. evotec.comnih.govresearchgate.net MDCK cells, particularly those transfected to express specific transporters like MDR1 (MDCK-MDR1), are also valuable models. evotec.comcreative-bioarray.com
These assays measure the flux of this compound across the cell monolayer in both the apical-to-basolateral (A-B) direction (mimicking absorption) and the basolateral-to-apical (B-A) direction (mimicking efflux). evotec.com An efflux ratio (Papp B-A / Papp A-B) greater than two typically indicates active efflux. evotec.com this compound is a known substrate for P-glycoprotein (P-gp), an efflux transporter, and its transport characteristics have been extensively studied in Caco-2 and MDCK-MDR1 cells. evotec.comcreative-bioarray.combiorxiv.orgnih.govnih.gov
Studies using Caco-2 cells have shown asymmetric transport of this compound, with significantly greater B-A permeability than A-B permeability, indicative of efflux transport. nih.gov The inclusion of P-gp inhibitors like verapamil (B1683045) in these assays can help confirm P-gp mediated efflux by increasing the A-B permeability and reducing the efflux ratio. evotec.comnih.gov Research has also investigated the effect of various compounds, such as flavonoids, on this compound transport in Caco-2 cells to understand potential drug-food interactions. nih.gov
Interactive Table: Example Data from a Hypothetical Caco-2 Permeability Assay for this compound
| Condition | Papp A-B (x 10^-6 cm/s) | Papp B-A (x 10^-6 cm/s) | Efflux Ratio (B-A/A-B) |
| This compound Alone | 1.5 | 7.5 | 5.0 |
| This compound + Inhibitor | 4.0 | 5.0 | 1.3 |
Note: This table presents hypothetical data for illustrative purposes based on typical findings for a P-gp substrate.
In Vivo Animal Model Research Designs
In vivo studies using animal models are essential for evaluating the pharmacokinetics, drug interactions, and the role of transporters like P-gp in a more complex biological system that mimics the in vivo environment.
Rodent Models for Pharmacokinetic and Drug Interaction Studies
Rodent models, particularly rats (e.g., Wistar rats, Sprague-Dawley rats), are commonly used to study the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME). nih.govnih.govacs.orgresearchgate.net These studies involve administering this compound via different routes (e.g., oral, intravenous) and collecting biological samples (e.g., plasma, urine, feces) over time to measure drug concentrations. nih.govresearchgate.netfrontiersin.org
Pharmacokinetic parameters such as area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach maximum plasma concentration (tmax), half-life (t1/2), and clearance are calculated using non-compartmental or compartmental analysis methods. researchgate.netfrontiersin.orgkuleuven.be These studies provide insights into the bioavailability and disposition of this compound. For example, studies in rats have investigated the pharmacokinetics of oral and intravenous this compound to determine its absolute bioavailability. nih.gov
Rodent models are also valuable for assessing drug-drug and drug-food interactions that can affect this compound pharmacokinetics, particularly those mediated by transporters. acs.orgresearchgate.net For instance, studies in rats have shown that co-administration of compounds like morin (B1676745) or barnidipine (B1667753) can significantly alter the AUC and Cmax of orally administered this compound, suggesting interactions with transport processes like P-gp efflux. nih.govresearchgate.net
Animal Models for P-glycoprotein Research
Animal models are extensively used to investigate the role of P-gp in this compound disposition. This compound is widely used as a probe drug for intestinal P-gp function in both in vitro and in vivo studies. biorxiv.orgnih.govresearchgate.net Studies in P-gp knockout rats, for example, have demonstrated substantially higher plasma concentrations of this compound after oral administration compared to wild-type rats, highlighting the significant role of P-gp in limiting its absorption. nih.gov
In situ intestinal perfusion studies in rats allow for the direct investigation of this compound transport across different segments of the intestine and the influence of P-gp activity in a controlled environment. nih.govacs.org These studies can reveal region-specific differences in this compound absorption related to variations in P-gp expression along the gastrointestinal tract. acs.org
Furthermore, in vivo drug-drug interaction studies in rats with known P-gp inhibitors or inducers help to confirm the involvement of P-gp in this compound pharmacokinetics. nih.govnih.govnih.govacs.orgresearchgate.net Changes in this compound exposure (e.g., increased AUC and Cmax with inhibitors) provide evidence of P-gp modulation. nih.govacs.orgresearchgate.net
Human Clinical Study Designs and Data Analysis
Human clinical studies are the final stage of research, providing data on this compound's pharmacokinetics and effects directly in humans. These studies employ various designs to address specific research questions.
Pharmacokinetic studies in healthy volunteers are fundamental to characterize this compound's ADME profile in humans. kuleuven.beresearchgate.net These studies typically involve administering single or multiple doses of this compound and collecting blood and/or urine samples at predefined time points to measure drug concentrations using validated analytical methods like HPLC or HPLC-MS/ESI. researchgate.netfrontiersin.orgkuleuven.benih.gov Pharmacokinetic parameters are then calculated using non-compartmental analysis. frontiersin.org
Clinical study designs include single-dose and multiple-dose studies, as well as studies investigating the effects of factors like renal impairment or drug interactions on this compound pharmacokinetics. researchgate.netkuleuven.be For example, studies have investigated this compound pharmacokinetics in patients with chronic renal failure compared to healthy volunteers to understand the impact of kidney function on its elimination. researchgate.net
Drug-drug interaction studies in humans are designed to assess the impact of co-administered medications on this compound pharmacokinetics. These studies often employ crossover designs where subjects receive this compound alone and in combination with the interacting drug. kuleuven.be Changes in this compound's AUC and Cmax are key outcomes evaluated in these studies. For instance, studies have investigated the interaction between this compound and drugs like verapamil or simvastatin, demonstrating altered this compound exposure. nih.govkuleuven.beuni-greifswald.de
Data analysis in human clinical studies involves calculating pharmacokinetic parameters and often employing statistical methods to compare parameters between different study arms or populations. frontiersin.orgresearchgate.net Physiologically based pharmacokinetic (PBPK) modeling is also increasingly used to simulate and predict this compound pharmacokinetics in various scenarios, integrating in vitro and in vivo data to understand the influence of factors like transporter activity and genetic polymorphisms. biorxiv.orgbiorxiv.org PBPK models for this compound have been developed and validated using extensive databases of human pharmacokinetic data, accurately predicting concentration-time profiles after oral and intravenous administration. biorxiv.orgbiorxiv.org
Genetic polymorphisms in drug transporters like P-gp (ABCB1) have been investigated for their influence on this compound pharmacokinetics in human studies. nih.govresearchgate.netuni-greifswald.de While some studies have explored the correlation between genetic variants and this compound clearance, research has also highlighted the significant influence of environmental factors on the variability of this compound pharmacokinetics. nih.govresearchgate.net A twin study, for instance, revealed that environmental effects explained a larger proportion of the variation in this compound oral clearance than genetic factors. researchgate.net
Interactive Table: Example Human Pharmacokinetic Data for 100 mg Oral this compound
| Study | AUC(0-∞) (ng*h/mL) | Cmax (ng/mL) | tmax (h) |
| This compound Alone (Study 1) | 2970 | 264 | 3.6 |
| This compound Alone (Study 2) | 3438 | 337 | 2.69 |
Note: This table presents example data from different studies and highlights potential variability in pharmacokinetic parameters. kuleuven.be
Intestinal Steady-State Perfusion Techniques
Intestinal steady-state perfusion is a technique used to directly study drug absorption and secretion in a specific segment of the intestine in situ. This method involves perfusing a drug solution through a cannulated intestinal segment and measuring the drug concentration in the perfusate and/or blood over time to determine transport rates.
Studies using intestinal steady-state perfusion with a triple lumen tubing system in humans have demonstrated the site-dependent absorption of this compound in the small intestine. nih.govresearchgate.net These studies involved perfusing dissolved this compound over a specific duration into different parts of the small intestine while simultaneously monitoring serum concentrations. nih.govresearchgate.net Findings indicate that the area under the serum concentration-time curve (AUC) and maximum serum concentration (Cmax) are lower after distal perfusions compared to proximal sites, suggesting decreased absorption capabilities further down the intestine. nih.govresearchgate.net The mean amount of this compound absorbed per unit time (intestinal transport rate) was found to be significantly lower than the amount offered to the test segment (perfusion rate). nih.govresearchgate.net Furthermore, at lower perfusion rates, net secretion of this compound into the intestinal lumen was observed, even against a steep concentration gradient from blood to lumen. nih.govresearchgate.net This active intestinal secretion contributes to the incomplete oral bioavailability of this compound. nih.govresearchgate.net
Intestinal perfusion studies have also been conducted in animal models, such as rats, to investigate the effects of other substances on this compound absorption. ingentaconnect.com These studies often involve perfusing this compound solutions, with or without the substance of interest, through a segment of the rat intestine and determining the effective permeability (Peff) of this compound. ingentaconnect.com
Single and Multiple Dose Pharmacokinetic Studies
Pharmacokinetic studies involving single and multiple doses are fundamental in characterizing the absorption, distribution, metabolism, and excretion of a drug. These studies provide crucial data on how drug concentrations change in the body over time following administration. europa.euquantics.co.uk
Single-dose studies with this compound in healthy volunteers have shown that the drug is absorbed relatively quickly from the gastrointestinal tract, with typical time to peak concentration (tmax) values ranging from 2.5 to 4 hours. researchgate.netnih.gov Studies investigating the effect of co-administered substances on this compound pharmacokinetics often involve a single oral dose of this compound alone and in combination with the substance of interest, with subsequent monitoring of plasma concentrations over a defined period. ingentaconnect.comresearchgate.netnih.govnih.gov
Multiple-dose studies are conducted to assess the pharmacokinetics of this compound during steady-state conditions, which are typically reached after several days of repeated administration. researchgate.netnih.gov These studies help determine if there is accumulation of the drug and how pharmacokinetic parameters might change with repeated dosing. In patients with chronic renal failure, steady-state conditions for this compound were reached within 3-4 days, and the elimination half-life was prolonged compared to healthy volunteers. researchgate.netnih.gov Repeated dose studies in rats investigating interactions with other drugs have also been performed, monitoring plasma concentrations after multiple administrations. ingentaconnect.comresearchgate.net
Data from single and multiple dose studies provide parameters such as Cmax, tmax, AUC, elimination rate constant (kel), terminal elimination half-life (t1/2), volume of distribution (Vd), and clearance (CL/F). nih.govingentaconnect.comresearchgate.net
Non-Compartmental and Compartmental Pharmacokinetic Parameter Estimation
Pharmacokinetic parameters derived from concentration-time data are typically estimated using either non-compartmental or compartmental analysis methods. quantics.co.ukallucent.com
Non-compartmental analysis (NCA) is a model-independent approach that calculates pharmacokinetic parameters directly from the observed concentration-time data using simple mathematical methods, such as the trapezoidal rule for estimating AUC. quantics.co.ukingentaconnect.comallucent.com NCA is commonly used to determine parameters like Cmax, tmax, AUC (AUC0-t and AUC0-infinity), t1/2, and apparent clearance (CL/F). quantics.co.uknih.govingentaconnect.comresearchgate.netnih.govnih.govallucent.com This method is often preferred in early-stage drug development due to its simplicity and speed. quantics.co.ukallucent.com NCA has been widely applied in this compound pharmacokinetic studies in both healthy volunteers and patient populations to characterize its disposition and assess the impact of factors like renal function or co-administered drugs. researchgate.netnih.govingentaconnect.comresearchgate.netnih.govnih.gov
Compartmental analysis involves fitting the concentration-time data to a mathematical model that represents the body as a series of interconnected compartments. This approach allows for the estimation of parameters related to drug distribution and elimination rates between these compartments. While NCA is frequently used for this compound, compartmental modeling can provide deeper insights into the underlying pharmacokinetic processes, particularly when investigating complex absorption profiles or developing physiologically based pharmacokinetic (PBPK) models. biorxiv.orgallucent.combiorxiv.org For instance, compartmental models have been used to analyze the complex absorption of this compound after multiple dosing, suggesting the existence of multiple intestinal absorption windows. nih.gov
Bioanalytical Methods for this compound and its Metabolites
Accurate and sensitive bioanalytical methods are essential for quantifying this compound and its metabolites in biological matrices like plasma, serum, urine, and perfusate samples from pharmacokinetic and absorption studies.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of drugs and their metabolites in biological samples. HPLC methods for this compound typically involve extracting the analyte from the biological matrix, separating it on a chromatographic column using a mobile phase, and detecting it using a suitable detector, such as a UV or fluorimetric detector. researchgate.netingentaconnect.comnih.govingentaconnect.comnih.govjptcp.comresearchgate.nettandfonline.com
Validated HPLC methods have been developed for the determination of this compound in various matrices, including rat plasma and human plasma and urine. researchgate.netingentaconnect.comnih.govingentaconnect.comjptcp.comresearchgate.nettandfonline.com These methods often involve sample preparation steps like liquid-liquid extraction or solid-phase extraction to isolate this compound from the biological matrix. ingentaconnect.comresearchgate.nettandfonline.comnih.gov Chromatographic conditions, including the stationary phase (e.g., C18 column), mobile phase composition (mixtures of buffers, organic solvents like acetonitrile, and sometimes modifiers like triethylamine), and flow rate, are optimized to achieve adequate separation and sensitivity. ingentaconnect.comresearchgate.nettandfonline.comresearchgate.net Detection is commonly performed using UV absorbance at a specific wavelength (e.g., 245 nm) or fluorescence. nih.govresearchgate.nettandfonline.com Internal standards are typically used to improve the accuracy and reproducibility of the quantification. researchgate.nettandfonline.comnih.govnih.gov Validated HPLC methods for this compound have demonstrated good linearity, accuracy, precision, and sensitivity, with limits of quantification suitable for pharmacokinetic studies. ingentaconnect.comresearchgate.nettandfonline.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive bioanalytical technique that combines the separation capabilities of liquid chromatography with the selective detection and quantification power of tandem mass spectrometry. This method is particularly useful for quantifying drugs and metabolites at low concentrations in complex biological matrices. nih.govcapes.gov.brresearchgate.netnih.govdntb.gov.uaveedalifesciences.com
LC-MS/MS methods have been developed and validated for the quantification of this compound in plasma and for the identification of its metabolites in urine. nih.govnih.govresearchgate.netnih.gov These methods often involve minimal sample preparation, such as protein precipitation, followed by LC separation and detection using electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM). nih.govnih.govresearchgate.net MRM allows for the selective detection of specific precursor-to-product ion transitions for this compound and its metabolites, providing high specificity and reducing matrix interference. nih.govresearchgate.netnih.gov Internal standards, such as propranolol, are commonly used in LC-MS/MS assays for this compound. nih.govnih.gov LC-MS/MS methods for this compound have demonstrated high sensitivity, with low limits of quantification, and good accuracy and precision, making them suitable for various pharmacokinetic and disposition studies. nih.govnih.govresearchgate.net LC-MS/MS has also been employed to identify and characterize this compound metabolites, such as hydroxylated this compound, in different species by analyzing characteristic fragmentation patterns. nih.gov
Computational and Systems Pharmacology Approaches
Computational and systems pharmacology approaches are increasingly being used in conjunction with experimental methods to gain a more comprehensive understanding of drug behavior. These approaches involve using mathematical models and simulations to predict and interpret pharmacokinetic data and explore the complex interactions of drugs within biological systems.
Physiologically based pharmacokinetic (PBPK) modeling is a computational approach that uses physiological and anatomical parameters, along with drug-specific properties, to simulate the absorption, distribution, metabolism, and excretion of a drug in the body. biorxiv.org PBPK models for this compound have been developed to investigate the influence of factors such as P-gp genetic variants, P-gp inhibition, and the activity of other transporters like OATP2B1 and OATP1B1 on its pharmacokinetics. biorxiv.org These models can predict this compound concentration-time profiles after different routes of administration and in various populations, providing valuable insights into the factors contributing to its variable absorption and disposition. biorxiv.orgbiorxiv.org
Computational approaches have also been applied to explore potential off-target activities of this compound. For example, computer-aided methods have been used to investigate the interaction of this compound with enzymes like soluble epoxide hydrolase (sEH), suggesting potential pleiotropic effects beyond beta-adrenergic receptor blockade. x-mol.netacs.orgescholarship.org X-ray crystallography in conjunction with computational modeling has been used to analyze the binding of this compound to sEH, facilitating the design of novel compounds. x-mol.netacs.orgescholarship.org
Systems pharmacology approaches can integrate data from various sources, including in vitro experiments, in vivo studies, and computational models, to create a holistic view of how this compound interacts with multiple components of a biological system. This can help to better understand the complex interplay of transporters, enzymes, and physiological factors that influence this compound's pharmacokinetics and potential effects.
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation
Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool utilized to quantitatively describe the in vivo disposition of drugs based on drug-dependent and system-dependent parameters nih.govmdpi.com. For this compound, PBPK modeling has been extensively applied, particularly to investigate its interaction with drug transporters, which significantly influence its absorption and pharmacokinetics biorxiv.orgresearchgate.net. This compound is recognized as a probe drug for the intestinal efflux transporter P-glycoprotein (P-gp), playing a crucial role in protecting against potentially toxic substances and facilitating xenobiotic elimination biorxiv.orgresearchgate.net.
An extensive database of this compound pharmacokinetics has been established to develop and validate PBPK models specifically for P-gp phenotyping biorxiv.orgresearchgate.net. These models are designed to predict the concentration-time profile of this compound following both oral and intravenous administration, for single and multiple dosing regimens biorxiv.orgresearchgate.net.
Research using this compound PBPK models has investigated the influence of several factors on its pharmacokinetics:
Inhibition of P-gp through drug-drug interactions biorxiv.orgresearchgate.net.
Impact of genetic polymorphisms of P-gp biorxiv.orgresearchgate.net.
Activity of organic anion transporting polypeptide 2B1 (OATP2B1) and OATP1B1 biorxiv.orgresearchgate.net.
Effect of comorbidities such as hepatic and renal impairment biorxiv.orgresearchgate.net.
Influence of site-specific distribution of P-gp and OATP2B1 in the intestine biorxiv.orgresearchgate.net.
The developed PBPK models have demonstrated accuracy in predicting this compound concentration-time profiles and describing the effects of P-gp genetic variants, P-gp inhibition, and renal impairment biorxiv.orgresearchgate.net. Site-specific infusion of this compound in the intestine has also been accurately described by these models biorxiv.orgresearchgate.net. The detailed description of intestinal absorption and predictions of pharmacokinetics as a function of hepatorenal impairment offer valuable clinical insights for metabolic phenotyping with this compound biorxiv.orgresearchgate.net.
PBPK modeling of this compound has also been used in studies predicting the effects of rifampin-mediated intestinal P-glycoprotein induction on the pharmacokinetics of P-gp substrates nih.gov. The PBPK model-predicted plasma concentration-time profiles of this compound adequately matched observed results in healthy participants after single intravenous infusion and oral administration nih.gov. Software like GastroPlus™ integrates PBPK and in silico dissolution models to simulate drug behavior in the human digestive system, useful for evaluating oral bioavailability and formulation effects researchgate.net.
Data from studies using PBPK modeling for this compound can include comparisons of observed versus simulated plasma concentration-time profiles under various conditions, such as different routes of administration or in the presence of transporter inhibitors.
In Silico Screening and Molecular Dynamics Simulations
In silico methods, which involve computational approaches, play a role in pharmacokinetic studies during drug development by filtering potential drug candidates and predicting drug behavior researchgate.net. Virtual screening, a component of in silico methods, utilizes algorithms and software to identify and filter large numbers of potential drugs based on desired properties researchgate.net. While broad in silico screening studies specifically focused on identifying novel this compound analogs or interactions were not extensively detailed in the provided information, computer-aided approaches have been used in the context of this compound's side activities nih.gov.
A computer-aided approach was employed to investigate the pleiotropic cholesterol-lowering effects observed with this compound nih.gov. In silico target prediction tools were utilized and independently predicted soluble epoxide hydrolase (sEH) as a probable novel target of this compound nih.gov. This highlights the application of in silico screening in deorphanizing the potential off-target activities of existing drugs like this compound nih.gov.
Molecular dynamics (MD) simulations are another in silico technique used to study the structural, dynamical, and thermodynamical properties of molecular systems over time mdpi.com. MD simulations calculate the velocities of atoms based on their interactions, providing insights into molecular behavior mdpi.comacs.org. While computationally intensive, MD simulations can be very detailed acs.org.
In the context of this compound, molecular dynamics simulations have been mentioned in studies investigating the colloidal environment in human intestinal fluids and the solubilization of lipophilic drugs acs.org. This compound was included as one of the actively transported drugs whose bidirectional transport was impacted in these simulations, alongside factors like P-gp inhibition and micellar encapsulation acs.org. This indicates the application of MD simulations to understand the behavior of this compound in complex biological environments and its interactions with drug delivery systems or biological barriers. MD simulations are increasingly used in drug discovery and pharmaceutical development to study drug targets, ligand-receptor interactions, and drug solubility mdpi.com.
Application of Transcriptomics, Proteomics, and Metabolomics
Transcriptomics, proteomics, and metabolomics are high-throughput '-omics' technologies that provide comprehensive insights into biological systems at the level of gene expression, protein abundance, and metabolite profiles, respectively sci-hub.semdpi.com. While these technologies are powerful tools in pharmaceutical research for understanding drug mechanisms, identifying biomarkers, and assessing drug effects, specific detailed applications of transcriptomics, proteomics, or metabolomics studies directly on this compound to elucidate its primary mechanisms or effects were not prominently featured in the provided search results.
However, this compound has been utilized in studies employing these methodologies, particularly in the context of studying drug transporters. For example, in a study investigating interlaboratory variability in the Madin–Darby canine kidney (MDCK) cell proteome, MDR1 (P-gp) function was investigated using this compound transport acs.org. This demonstrates how this compound can serve as a probe compound in proteomic studies aimed at understanding the function and variability of drug transporters.
Research has also indicated that technologies such as genomics, metabolomics, and transcriptomics can provide a more comprehensive understanding of how substances, such as Ginkgo biloba extract, interact with drugs like this compound at the molecular level researchgate.net. This suggests the potential for applying these multi-omics approaches to study drug-drug or drug-herb interactions involving this compound.
Metabolomics studies have been used more broadly to establish metabolizer phenotypes and identify biomarkers related to drug-metabolizing enzymes and transporters annualreviews.org. While this compound is mentioned in the context of OATP1B1 in such studies, detailed findings from a metabolomics study specifically characterizing the metabolic profile changes induced by this compound administration were not provided annualreviews.org. Similarly, while mass spectrometry-based methods are crucial for identifying drug metabolites, the mention of identifying this compound metabolites in urine using HPLC-thermospray tandem mass spectrometry describes an analytical technique rather than a comprehensive metabolomics study of this compound's effects on the entire metabolome umich.edunih.gov.
Future Directions and Emerging Research Areas
Exploration of Novel Therapeutic Indications and Repurposing
While Talinolol is primarily known as a -adrenergic receptor antagonist, its interaction with various transporters, particularly P-glycoprotein (P-gp), opens avenues for exploring new therapeutic indications and repurposing opportunities. Drug repurposing, the process of finding new uses for existing drugs, is an attractive strategy due to reduced development costs and timelines derpharmachemica.comnih.govnih.gov.
Research indicates that this compound has shown beneficial effects on lipid profiles, specifically reducing LDL cholesterol levels in clinical trials compared to atenolol (B1665814) nih.gov. This observed effect was not attributable to its -blocking activity, suggesting an off-target mechanism, potentially the inhibition of soluble epoxide hydrolase (sEH) nih.gov. Inhibition of sEH has been linked to cholesterol and lipid-lowering effects nih.gov. Further research could investigate this compound or its derivatives for dyslipidemia management, potentially as an adjunct therapy or in specific patient populations.
Furthermore, this compound's role as a probe substrate for P-gp in clinical studies researchgate.netfrontiersin.org positions it as a valuable tool for understanding drug-drug interactions and variability in drug response mediated by this transporter. This understanding could indirectly contribute to optimizing therapies for other drugs that are also P-gp substrates, potentially leading to novel combination therapies or adjusted dosing strategies in various conditions.
Advanced Pharmacogenomic and Biomarker Discovery Research
Pharmacogenomics, the study of how genetic variations influence drug response, is a critical area for personalizing medicine annualreviews.orgresearchgate.net. Research involving this compound has already explored the impact of genetic polymorphisms in various transporters, including MDR1 (ABCB1), MRP2 (ABCC2), BCRP (ABCG2), MDR5 (ABCB5), OATP1B1, and OCT1, on its pharmacokinetics nih.govresearchgate.net.
A pharmacogenetic twin study on this compound's pharmacokinetics revealed that environmental factors explained a greater proportion of the variation compared to genetic factors nih.govresearchgate.net. However, the study also indicated that common genetic polymorphisms analyzed only explained around 40% of the heritability observed for other drugs like metoprolol (B1676517) and torsemide, suggesting that additional factors, such as rare genetic variants, could play a role in modulating drug pharmacokinetics researchgate.net.
Future research should focus on identifying specific genetic biomarkers, including rare variants, that significantly influence this compound's absorption, distribution, and elimination mediated by transporters. researchgate.net. Advanced sequencing technologies and machine learning approaches can be employed to analyze large datasets from diverse populations to uncover these associations annualreviews.orgresearchgate.net. Identifying such biomarkers could help predict individual responses to this compound and potentially other P-gp substrate drugs, paving the way for genotype-guided prescribing and improved therapeutic outcomes.
Elucidation of Unidentified Transport Mechanisms and Proteins
While this compound is recognized as a substrate for key transporters like P-gp (ABCB1) and potentially MRP2 (ABCC2) and OATP1B1 researchgate.netnih.govbiorxiv.org, the full spectrum of transporters involved in its disposition is still being investigated nih.gov. Preliminary data suggest this compound may also be a substrate of OATP1B1 and, due to its cationic structure, potentially OCT1 nih.gov. However, the precise extent and relevance of these interactions require further elucidation through in vitro research nih.gov.
Research into the effect of grapefruit juice and its constituents on this compound transport in rats indicated complex interactions with intestinal transport, highlighting the influence of dietary factors on transporter activity acs.org. Bergamottin, a furanocoumarin, significantly augmented this compound exposure, while flavonoids like naringenin (B18129) and naringin (B1676962) also showed effects acs.org. These findings underscore the need to fully understand all transport proteins and mechanisms that govern this compound's movement across biological membranes.
Future studies should utilize comprehensive in vitro screening of all relevant influx and efflux transporters to definitively identify all proteins that interact with this compound nih.gov. Techniques such as cell lines overexpressing specific transporters, vesicle transport assays, and advanced mass spectrometry can be employed. Understanding these unidentified transport mechanisms is crucial for predicting drug-drug and drug-food interactions, explaining inter-individual variability in pharmacokinetics, and optimizing drug delivery strategies.
Integration of Multi-Omics Data for Systems Pharmacology Approaches
Physiologically based pharmacokinetic (PBPK) models are valuable tools for integrating data from various sources to simulate and predict drug behavior in the body biorxiv.org. A PBPK model for this compound has been developed and validated to investigate the influence of factors such as P-gp genetic variants, P-gp inhibition, OATP2B1 and OATP1B1 activity, and the effect of conditions like renal impairment biorxiv.org. Such models can be further enhanced by incorporating multi-omics data.
Contribution of this compound to Drug Discovery and Development Methodologies
This compound's well-characterized interaction with P-gp has made it a valuable probe drug for studying this important efflux transporter in both in vitro and in vivo settings researchgate.netfrontiersin.orgrroij.com. It is widely used in caco-2 cell models and clinical studies to assess P-gp activity and its role in drug disposition and potential drug-drug interactions researchgate.netfrontiersin.orgnih.gov.
The use of this compound as a probe drug contributes directly to the development and validation of methodologies for evaluating transporter-mediated drug interactions during the drug discovery and development process researchgate.netrroij.com. By studying how new drug candidates interact with P-gp in the presence of this compound, researchers can predict potential pharmacokinetic interactions and optimize the properties of novel compounds to minimize transporter-related issues.
Furthermore, the research into this compound's off-target effects, such as sEH inhibition, exemplifies the "selective optimization of side activities" (SOSA) approach in drug discovery nih.gov. Identifying and optimizing beneficial side activities of existing drugs like this compound can lead to the discovery of novel lead structures with potential therapeutic applications in different disease areas nih.govinnovareacademics.in. This demonstrates this compound's indirect contribution to innovative drug discovery methodologies by serving as a starting point for identifying new therapeutic targets and chemical entities.
Q & A
Q. How is the absolute bioavailability of talinolol determined in human pharmacokinetic studies?
Absolute bioavailability (F) is calculated by comparing the area under the curve (AUC) of oral and intravenous doses using the formula:
For this compound, intravenous administration (30 mg) yielded , while oral administration (50 mg) resulted in , giving an absolute bioavailability of . This accounts for incomplete absorption rather than first-pass metabolism .
Q. What methodologies are used to assess this compound’s solubility and dissolution properties in formulation development?
- Dissolution Media Screening : Phosphate, acetate, and water buffers are tested to identify crystal structure-dependent solubility (e.g., phosphate buffer increases solubility by inducing salt formation).
- Kinetic Modeling : Data from dissolution studies are fitted to models like Higuchi or Hixon-Crowell to predict release mechanisms. For poloxamer 407-based tablets, the Higuchi model best described this compound release .
Q. How do in vitro Caco-2 cell models evaluate this compound’s intestinal transport mechanisms?
Bidirectional transport assays (apical-to-basolateral vs. basolateral-to-apical) quantify P-glycoprotein (P-gp)-mediated efflux. Verapamil (P-gp inhibitor) is used to confirm transporter involvement. A 4.5-fold increase in this compound absorption in MDR1-knockout rats validates P-gp’s role .
Advanced Research Questions
Q. How can physiologically based pharmacokinetic (PBPK) models resolve discrepancies in this compound’s absorption kinetics under P-gp induction?
PBPK models incorporate:
- Parameter Fitting : Intravenous and oral data are used to optimize intestinal permeability and transporter expression (e.g., rifampicin-induced P-gp upregulation reduces bioavailability by 30–50% via increased efflux).
- Multi-Compartment Analysis : Simulations differentiate intestinal vs. hepatic P-gp effects. Rifampicin alters absorption site localization, shifting this compound uptake to distal intestinal regions .
Q. What experimental designs address stereoselective differences in this compound enantiomer disposition?
- Chiral Chromatography : Separates S(-)- and R(+)-talinolol in serum samples. After oral dosing, S(-)-talinolol shows lower bioavailability (48% vs. 57% for R(+)-talinolol) due to faster CYP3A4-mediated metabolism.
- Enzyme Inhibition Studies : Ketoconazole (CYP3A4 inhibitor) reduces S(-)-talinolol clearance by 40%, confirming metabolic stereoselectivity .
Q. How do grapefruit juice components paradoxically reduce this compound bioavailability despite P-gp inhibition?
- Mechanistic Studies : Bergamottin (0.22 mg/kg) inhibits OATP2B1 influx transporters, overriding P-gp inhibition. Ruby red grapefruit juice decreases this compound by 60% in rats, while naringenin (0.7 mg/kg) increases by 1.5-fold via OATP2B1 competition.
- Dose-Dependent Effects : High surfactant concentrations (SDS >0.75%) improve solubility, but low concentrations (<0.75%) reduce dissolution by micelle entrapment .
Q. What strategies resolve contradictions in transporter-mediated this compound interactions observed in vitro vs. in vivo?
- Transporter Knockout Models : MDR1-knockout rats show 4.5-fold higher plasma this compound levels, validating P-gp’s dominance over OATP2B1 in vivo.
- Genotype-Phenotype Correlation : Clinical studies stratify subjects by OATP1B1/2B1 polymorphisms to isolate transporter contributions .
Methodological Guidance for Data Contradictions
Q. How to analyze conflicting data on this compound’s dose-linear vs. nonlinear pharmacokinetics?
- ACAT Modeling : Simulates intestinal transporter saturation (OATP1A2 influx ) and P-gp efflux. At doses >100 mg, OATP1A2 saturation reduces absorption linearity, while P-gp maintains dose-proportional efflux .
- Non-Compartmental vs. Compartmental Analysis : Rifampicin’s effect on absorption kinetics is undetectable with non-compartmental methods but evident in 2-compartment models .
Q. What validation criteria ensure reliability in this compound’s PBPK model predictions?
- Sensitivity Analysis : OATP2B1 activity variations must account for >20% changes in fecal excretion (e.g., OATP2B1 upregulation increases urinary excretion by 35%).
- External Validation : Compare simulated AUC with cholecystectomy patient data (T-drain bile collection confirms enterohepatic recycling absence) .
Experimental Design Tables
| Parameter | Intravenous (30 mg) | Oral (50 mg) |
|---|---|---|
| (ng/mL) | ||
| (h) | ||
| Renal Excretion (%) | ||
| Bioavailability (%) | — | |
| Data sourced from Trausch et al. (1995) and Zschiesche et al. (2002) . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
